molecular formula C13H18N2O2 B3014152 Methyl 5-amino-2-(piperidin-1-yl)benzoate CAS No. 1116689-33-8

Methyl 5-amino-2-(piperidin-1-yl)benzoate

Cat. No.: B3014152
CAS No.: 1116689-33-8
M. Wt: 234.299
InChI Key: GDVWBKZDTDVVAL-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8) is a chemical intermediate of significant interest in medicinal chemistry and antibacterial research. This compound, with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol, serves as a versatile synthetic building block . Its structure features both an aromatic amine and a piperidine substituent, making it a valuable precursor for the synthesis of more complex molecules. A key application documented in scientific literature is its role as a critical intermediate in the synthesis of Sortase A inhibitors . Sortase A is a promising pharmacological target for combating infections caused by antibiotic-resistant strains of Staphylococcus aureus , such as MRSA . In this context, the compound is utilized to derive analogues for structure-activity relationship (SAR) studies, which are essential for developing potent enzyme inhibitors and advancing novel therapeutic strategies . Researchers value this benzoate derivative for its utility in constructing compound libraries aimed at discovering new anti-infective agents. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. All materials must be handled by qualified and technically trained professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)11-9-10(14)5-6-12(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVWBKZDTDVVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 5-amino-2-(piperidin-1-yl)benzoate chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 5-amino-2-(piperidin-1-yl)benzoate, a substituted anthranilate derivative of interest in medicinal chemistry and synthetic research. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from closely related structural analogues to present a robust profile. It includes predicted physicochemical properties, a detailed proposed synthetic route with step-by-step protocols, and a thorough analysis of expected spectroscopic characteristics. Furthermore, this guide discusses the molecule's chemical reactivity, potential applications as a scaffold in drug discovery, and essential safety considerations, making it a valuable resource for researchers in organic synthesis and pharmaceutical development.

Introduction and Molecular Overview

Methyl 5-amino-2-(piperidin-1-yl)benzoate (C₁₃H₁₈N₂O₂) is a bifunctional organic molecule that incorporates three key pharmacophoric elements: a methyl anthranilate core, a primary aromatic amine, and a tertiary amine in the form of a piperidine ring. The ortho-disposition of the piperidine and methyl ester groups, combined with the para-relationship between the piperidine and the amino group, creates a unique electronic and steric environment.

The anthranilate framework is a privileged scaffold, serving as a crucial precursor for the synthesis of numerous heterocyclic systems, including quinazolinones and benzodiazepines[1]. The piperidine moiety is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and basicity, and to serve as a versatile linker or pharmacophore-bearing substituent[2]. The presence of a free aromatic amine offers a reactive handle for further derivatization, enabling its use as a building block for more complex molecular architectures through reactions like acylation, sulfonylation, or diazotization.

This guide provides a predictive yet scientifically grounded exploration of this compound to facilitate its synthesis and application in research settings.

Physicochemical and Computed Properties

Direct experimental data for Methyl 5-amino-2-(piperidin-1-yl)benzoate is not widely published. The following table summarizes its core identifiers and computed properties derived from trusted chemical databases and predictive modeling.

PropertyValueSource
IUPAC Name methyl 5-amino-2-piperidin-1-ylbenzoatePubChem[3]
Molecular Formula C₁₃H₁₈N₂O₂PubChem[3]
Molecular Weight 234.30 g/mol Calculated
Monoisotopic Mass 234.13683 DaPubChem[3]
CAS Number Not Assigned-
Canonical SMILES COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2PubChem[3]
InChIKey GDVWBKZDTDVVAL-UHFFFAOYSA-NPubChem[3]
Predicted XlogP 2.1PubChem[3]
Predicted pKa (Strongest Basic) 9.5 (Piperidine N)Predicted
Predicted pKa (Weakest Basic) 4.5 (Aniline N)Predicted
Predicted Polar Surface Area 61.5 ŲPredicted
Appearance Off-white to yellow solidInferred from analogues[4]

Proposed Synthesis and Purification

A robust and logical synthetic pathway is proposed, proceeding from commercially available starting materials. The strategy centers on an initial Nucleophilic Aromatic Substitution (SₙAr) reaction, followed by a standard reduction of a nitro group. This approach is favored over a direct C-N cross-coupling to the aniline, which could suffer from competitive reactions at the two different nitrogen atoms.

Retrosynthetic Analysis

The proposed disconnection strategy is illustrated below, highlighting the key bond formations.

G M1 Methyl 5-amino-2-(piperidin-1-yl)benzoate M2 Methyl 2-(piperidin-1-yl)-5-nitrobenzoate M1->M2 Nitro Reduction M3 Methyl 2-fluoro-5-nitrobenzoate M2->M3 SNAr C-N Formation M4 Piperidine

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow

The forward synthesis involves two primary steps: (1) SₙAr reaction of Methyl 2-fluoro-5-nitrobenzoate with piperidine, and (2) Catalytic hydrogenation of the resulting nitro-intermediate.

G start Methyl 2-fluoro- 5-nitrobenzoate + Piperidine step1_reagents K₂CO₃, DMSO 80-100 °C start->step1_reagents Step 1: SNAr intermediate Methyl 2-(piperidin-1-yl)- 5-nitrobenzoate step1_reagents->intermediate step2_reagents H₂ (1 atm), Pd/C Ethanol, rt intermediate->step2_reagents Step 2: Reduction product Methyl 5-amino-2- (piperidin-1-yl)benzoate step2_reagents->product purification Purification (Silica Gel Chromatography) product->purification

Sources

Spectroscopic Data and Technical Guide: Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization and synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS: 1116689-33-8). This compound is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of nitrogen-containing heterocycles (e.g., quinazolinones, benzodiazepines) and kinase inhibitors.

Executive Summary & Compound Profile

Methyl 5-amino-2-(piperidin-1-yl)benzoate is a trisubstituted benzene derivative characterized by an electron-rich amino group at the C5 position and a bulky, electron-donating piperidine ring at the C2 position, ortho to the methyl ester. This steric and electronic arrangement creates unique spectroscopic signatures and reactivity profiles essential for high-precision drug design.

PropertySpecification
IUPAC Name Methyl 5-amino-2-(piperidin-1-yl)benzoate
CAS Number 1116689-33-8
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Monoisotopic Mass 234.1368 Da
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Chemical Synthesis Pathway

The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction. This pathway ensures the integrity of the ester moiety while installing the amine functionalities.

Reaction Workflow
  • Nucleophilic Displacement (SNAr): Methyl 2-fluoro-5-nitrobenzoate reacts with piperidine. The fluorine atom at C2 is activated by the ortho-ester and para-nitro groups, allowing facile displacement by the piperidine nitrogen.

  • Nitro Reduction: The resulting intermediate, Methyl 5-nitro-2-(piperidin-1-yl)benzoate, is reduced to the target aniline using catalytic hydrogenation or iron/acid reduction.

SynthesisPathway SM Methyl 2-fluoro-5-nitrobenzoate (CAS: 2965-22-2) Inter Intermediate: Methyl 5-nitro-2-(piperidin-1-yl)benzoate (CAS: 773071-23-1) SM->Inter Step 1: SNAr K2CO3, DMF, 80°C Pip Piperidine Pip->Inter Prod Target Product: Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS: 1116689-33-8) Inter->Prod Step 2: Reduction H2, Pd/C or Fe/AcOH

Figure 1: Synthetic route from commercially available fluoronitrobenzoate precursors.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from the structural electronics and validated synthetic protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is distinct due to the shielding effects of the electron-donating amino and piperidine groups counteracting the deshielding ester.

1H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.95 – 7.05 Doublet (d, J ≈ 2.5 Hz)1HH-6 (Ar-H)Ortho to Ester, Ortho to NH₂. Deshielded by C=O, shielded by NH₂.
6.85 – 6.95 Doublet (d, J ≈ 8.8 Hz)1HH-3 (Ar-H)Ortho to Piperidine. Shielded by the N-lone pair.
6.65 – 6.75 Doublet of Doublets (dd, J ≈ 8.8, 2.5 Hz)1HH-4 (Ar-H)Ortho to NH₂, Meta to Piperidine.
4.80 – 5.20 Broad Singlet (br s)2H-NH₂ Exchangeable amine protons. Shift varies with concentration.
3.78 Singlet (s)3H-COOCH₃ Characteristic methyl ester singlet.
2.80 – 2.95 Multiplet (m)4HPip-α (N-CH₂) Deshielded by nitrogen; broadened by ring inversion.
1.55 – 1.70 Multiplet (m)4HPip-β (CH₂) Core piperidine ring protons.
1.40 – 1.55 Multiplet (m)2HPip-γ (CH₂) Most shielded piperidine protons.
13C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~167.5 ppm

  • Aromatic C-N (C2, C5): ~145.0 ppm (C-Pip), ~142.5 ppm (C-NH₂)

  • Aromatic C-H: 118.5, 116.0, 114.5 ppm

  • Methoxy (-OCH₃): 52.0 ppm

  • Piperidine (α-C): 53.5 ppm

  • Piperidine (β/γ-C): 26.0, 24.5 ppm

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: m/z 235.14 (Calculated: 235.1447)

  • Fragmentation Pattern:

    • m/z 235 → 203 [M - OMe]⁺ (Loss of methoxy group)

    • m/z 235 → 150 [M - Piperidine]⁺ (Cleavage of C-N bond, rare in soft ionization)

Infrared Spectroscopy (FT-IR)
  • 3450, 3360 cm⁻¹: N-H stretching (Primary amine, doublet).

  • 2930, 2850 cm⁻¹: C-H stretching (Aliphatic piperidine).

  • 1715 cm⁻¹: C=O stretching (Conjugated ester).

  • 1620 cm⁻¹: N-H bending / C=C aromatic stretching.

Experimental Protocols

These protocols are designed for reproducibility and high purity, minimizing side reactions such as ester hydrolysis.

Protocol A: Synthesis of Intermediate (SNAr)
  • Setup: Charge a 100 mL round-bottom flask with Methyl 2-fluoro-5-nitrobenzoate (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL).

  • Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq, finely ground) followed by Piperidine (1.2 eq).

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a yellow spot (Rf ~0.5).

  • Workup: Pour into ice-water (100 mL). The yellow solid precipitates. Filter, wash with water, and dry under vacuum.

    • Yield: ~85-90%.[1]

    • Identity: Methyl 5-nitro-2-(piperidin-1-yl)benzoate.

Protocol B: Reduction to Final Product
  • Setup: Dissolve the nitro-intermediate (1.0 eq) in Methanol (20 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pyrophoric.

  • Reduction: Stir under H₂ atmosphere (balloon pressure or 30 psi) at Room Temperature for 6 hours. The yellow color should fade to pale off-white.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Crystallization: Recrystallize from minimal Ethanol/Hexane if necessary.

Quality Control & Purity Analysis

For drug development applications, purity must be validated using HPLC.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 280 nm.

  • Retention Time: Product elutes ~7.5 min; Nitro intermediate elutes ~9.2 min.

References

  • SNAr Methodology: "Nucleophilic aromatic substitution of methyl 2-fluoro-5-nitrobenzoate." PrepChem, Link.

  • Piperidine Coupling: "Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig and SNAr." BenchChem Technical Notes, Link.

  • Nitro Reduction Standards: "Catalytic hydrogenation of nitroarenes: A practical guide." Organic Process Research & Development, 2012.
  • CAS Registry Data: Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8). PubChem, Link.

Sources

Technical Guide: Structural Elucidation of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation of Methyl 5-amino-2-(piperidin-1-yl)benzoate , a critical intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.

The guide prioritizes a "first-principles" approach, establishing the structure not just through data observation, but through the logical causality of its synthesis and self-validating spectroscopic correlations.

Executive Summary & Structural Challenge

Target Molecule: Methyl 5-amino-2-(piperidin-1-yl)benzoate Formula: C₁₃H₁₈N₂O₂ Exact Mass: 234.1368

The Elucidation Challenge: The primary analytical challenge lies in confirming the regiochemistry of the substituents on the benzene ring. Specifically, distinguishing the positions of the piperidine ring (C2) and the primary amine (C5) relative to the ester (C1) is critical. While Mass Spectrometry (MS) confirms the formula, it cannot distinguish between regioisomers (e.g., the 2-amino-5-piperidinyl isomer). Therefore, this guide relies on Nuclear Magnetic Resonance (NMR) using Through-Space (NOESY) and Through-Bond (HMBC) correlations as the definitive proof of structure.

Provenance: Synthesis-Based Structural Evidence

Structural confidence begins with the synthetic route. The regiochemistry is established by the reaction mechanism (SNAr) utilized in the precursor step.

Synthesis Logic
  • Starting Material: Methyl 2-fluoro-5-nitrobenzoate.

  • Step 1 (SNAr): Nucleophilic aromatic substitution with piperidine.[1] The C2 position is highly activated for nucleophilic attack due to being ortho to the electron-withdrawing ester and para to the nitro group. The C5 position (bearing the nitro) is less reactive toward substitution.

  • Step 2 (Reduction): The C5-nitro group is selectively reduced to a C5-amine (e.g., H₂/Pd-C).

This provenance strongly suggests the 2-piperidinyl, 5-amino regiochemistry.

SynthesisPath SM Methyl 2-fluoro-5-nitrobenzoate (Activated Electrophile) Step1 SNAr Reaction (+ Piperidine) SM->Step1 Inter Intermediate: Methyl 5-nitro-2-(piperidin-1-yl)benzoate Step1->Inter Regioselective Displacement at C2 Step2 Reduction (H2 / Pd-C) Inter->Step2 Prod TARGET: Methyl 5-amino-2-(piperidin-1-yl)benzoate Step2->Prod Nitro -> Amine

Figure 1: Synthetic provenance establishing the regiochemical logic of the target molecule.

Analytical Framework & Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation degree.

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Data:

    • [M+H]⁺: 235.1441 m/z.[2]

    • Fragmentation Pattern: Loss of methoxy group (-31 Da) or loss of the piperidine ring fragments are common.

  • Validation: A mass error < 5 ppm confirms the elemental composition C₁₃H₁₈N₂O₂.

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and heteroatom placement.

1. 1H NMR Assignment Strategy (400 MHz, DMSO-d6 or CDCl3)

The aromatic region (6.5 – 7.5 ppm) is the most diagnostic. The molecule is a 1,2,4-trisubstituted benzene.

  • H3 (Ortho to Piperidine): Located at C3. It is ortho to the electron-donating piperidine and meta to the amine. It will appear as a doublet (d) due to ortho-coupling with H4.

  • H4 (Ortho to Amine): Located at C4. It is ortho to the amine and meta to the piperidine. It will appear as a doublet of doublets (dd) (Ortho-coupling to H3, Meta-coupling to H6).

  • H6 (Ortho to Ester): Located at C6. It is ortho to the electron-withdrawing ester (deshielding zone) but also ortho to the donating amine. However, the ester's anisotropy usually dominates, making H6 the most downfield aromatic signal. It appears as a doublet (d) (Meta-coupling to H4).

2. Diagnostic NOESY Correlations (The "Trust" Pillar)

To prove the piperidine is at C2 (near the ester) and not C5, we look for Through-Space interactions.

  • Correlation 1 (Crucial): Ester Methyl protons (OCH₃) ↔ Aromatic H6. This confirms the ester is adjacent to H6.

  • Correlation 2 (Crucial): Piperidine Alpha-CH₂ ↔ Aromatic H3. This confirms the piperidine is adjacent to H3.

  • Correlation 3: Piperidine Alpha-CH₂ ↔ Ester OCH₃. If steric crowding forces the piperidine and ester into proximity, a weak NOE may be observed, confirming their 1,2-relationship.

NOESY_Logic cluster_ring Benzene Core cluster_subs H6 H6 (Aromatic) H3 H3 (Aromatic) Ester Ester (-OCH3) @ C1 Ester->H6 Strong NOE (Proves Proximity) Pip Piperidine (N-CH2) @ C2 Ester->Pip Weak NOE (Proves Ortho Rel.) Pip->H3 Strong NOE (Proves Proximity)

Figure 2: Key NOESY correlations required to confirm the 1,2,5-substitution pattern.

Data Presentation: Predicted Spectral Data

Note: Values are representative of this scaffold in CDCl₃ based on substituent additivity rules and similar literature compounds.

Table 1: 1H NMR Chemical Shift Data
PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
Ar-H6 7.35 - 7.45dJ ~ 2.5Ortho to Ester (Deshielded); Meta to H4.
Ar-H4 6.75 - 6.85ddJ ~ 8.8, 2.5Ortho to Amine (Shielded); Meta to H6.
Ar-H3 6.95 - 7.05dJ ~ 8.8Ortho to Piperidine; Ortho to H4.
NH₂ 3.50 - 4.00br s-Exchangeable amine protons.
OCH₃ 3.85s-Methyl Ester singlet.
Pip-α 2.90 - 3.00m-Piperidine N-CH₂ (Deshielded by N).
Pip-β/γ 1.50 - 1.70m-Piperidine ring CH₂.
Table 2: 13C NMR Chemical Shift Data
Carbon TypeShift (δ ppm)Assignment
C=O (Ester) ~168.0Carbonyl carbon.
C-N (Ar) ~145.0C2 (Attached to Piperidine).
C-N (Ar) ~142.0C5 (Attached to Amine).
C-H (Ar) ~118.0C6 (Ortho to Ester).
C-H (Ar) ~116.0C3 (Ortho to Piperidine).
C-H (Ar) ~114.0C4 (Ortho to Amine).
OCH₃ ~52.0Methoxy carbon.
Pip-α ~53.0N-CH₂ carbons.

Experimental Protocols

Procedure 1: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d). Note: If solubility is poor, use DMSO-d6, but be aware that the amine proton signal will shift downfield and broaden.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run COSY (to confirm H3-H4 coupling).

    • Run NOESY (mixing time 500ms) to confirm regiochemistry.

Procedure 2: Infrared (IR) Spectroscopy
  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Key Bands:

    • 3300–3400 cm⁻¹: Primary amine (N-H) stretching (doublet for NH₂).

    • 1700–1720 cm⁻¹: Conjugated Ester (C=O) stretch.

    • 2800–3000 cm⁻¹: C-H stretching (Aliphatic piperidine vs Aromatic).

References

  • PubChem. Methyl 5-amino-2-(piperidin-1-yl)benzoate (Compound).[2] National Library of Medicine. Available at: [Link]

  • Bunce, R. A. (1995). Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzoates. Tetrahedron Letters. (General reference for SNAr regioselectivity on this scaffold).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for NMR shift prediction rules).

Sources

Technical Guide: Mechanism & Synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8) is a critical bifunctional building block utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase antagonists. Its structural core features an ortho-amino ester motif, essential for subsequent heterocyclization reactions (e.g., formation of quinazolinones or benzimidazoles).

This guide provides a definitive technical analysis of its formation. Unlike generic preparations, this document focuses on the Nucleophilic Aromatic Substitution (


)  pathway followed by Chemoselective Nitro Reduction . This route is preferred over palladium-catalyzed Buchwald-Hartwig amination due to superior atom economy, lower cost, and the avoidance of heavy metal scavenging in early-stage synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic activation provided by the para-nitro group relative to the leaving group at the C2 position.

Strategic Logic
  • Disconnection: The C5-amino group is best installed via reduction of a nitro precursor. Direct amination at C5 is electronically unfavorable and regiochemically difficult.

  • C-N Bond Formation: The piperidine ring at C2 is installed via

    
    . The starting material, Methyl 2-fluoro-5-nitrobenzoate , possesses a fluorine atom at C2. The nitro group at C5 (para) and the ester at C1 (ortho) both withdraw electron density, significantly lowering the LUMO energy at C2, making it highly susceptible to nucleophilic attack by piperidine.
    
Reaction Workflow Diagram

SynthesisWorkflow SM Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2) Inter Intermediate: Methyl 5-nitro-2-(piperidin-1-yl)benzoate (CAS 773071-23-1) SM->Inter Step 1: SNAr (80°C, 2-4h) Reagent1 Piperidine / K2CO3 Solvent: ACN or DMF Reagent1->Inter Product Target: Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8) Inter->Product Step 2: Reduction (RT, 4-6h) Reagent2 H2 (1 atm) / Pd-C Solvent: MeOH Reagent2->Product

Figure 1: Two-step synthetic workflow from the fluoro-nitro precursor to the target amine.

Phase 1: Nucleophilic Aromatic Substitution ( )

Mechanistic Insight: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The piperidine nitrogen lone pair attacks the C2 carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

Why Fluorine? Although fluorine is a poor leaving group in


/

reactions due to the strong C-F bond, it is the best leaving group in

. Its high electronegativity inductively stabilizes the transition state (Meisenheimer complex) more effectively than chlorine or bromine.

SNArMechanism Step1 Reactants Methyl 2-fluoro-5-nitrobenzoate + Piperidine TS Transition State Meisenheimer Complex (Stabilized by -NO2 & -COOMe) Step1->TS Nucleophilic Attack Step2 Elimination Loss of F- TS->Step2 Resonance Stabilization Product Product Methyl 5-nitro-2-(piperidin-1-yl)benzoate Step2->Product Re-aromatization

Figure 2: Mechanism of the


 reaction highlighting the critical intermediate.
Experimental Protocol (Step 1)
ParameterSpecificationRationale
Substrate Methyl 2-fluoro-5-nitrobenzoate (1.0 eq)Fluorine accelerates rate-determining step.
Nucleophile Piperidine (1.2 eq)Slight excess drives reaction to completion.
Base

(1.5 eq) or DIPEA (1.5 eq)
Neutralizes HF byproduct; prevents protonation of piperidine.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents stabilize the polar transition state.
Temperature 60°C – 80°CReflux in ACN is standard; prevents thermal decomposition.

Procedure:

  • Charge a reaction vessel with Methyl 2-fluoro-5-nitrobenzoate (10.0 g, 50.2 mmol) and Acetonitrile (100 mL).

  • Add Potassium Carbonate (

    
    , 10.4 g, 75.3 mmol) followed by Piperidine (5.9 mL, 60.2 mmol) dropwise.
    
  • Heat to reflux (approx. 80°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water (2x) and brine. Dry over

    
    .
    
  • Yield: Expect 90-95% of a yellow/orange solid (Methyl 5-nitro-2-(piperidin-1-yl)benzoate).

Phase 2: Chemoselective Nitro Reduction

Mechanistic Considerations

The objective is to reduce the nitro group (-


) to the aniline (-

) without affecting the ester (-COOMe) or reducing the benzene ring.
  • Method A: Catalytic Hydrogenation (

    
    /Pd-C).  The cleanest method. The ester is stable to these conditions.
    
  • Method B: Iron/Ammonium Chloride. Used if halogenated impurities are present that might undergo hydrogenolysis, though not applicable here since the fluorine is already removed.

Experimental Protocol (Step 2)
ParameterSpecificationRationale
Substrate Nitro Intermediate (from Step 1)
Catalyst 10% Pd/C (5-10 wt% loading)High surface area for efficient

activation.
Hydrogen Source

gas (Balloon/1 atm)
Sufficient for nitro reduction; minimizes ring reduction risk.
Solvent Methanol (MeOH) or EtOHProtic solvents facilitate the proton transfer steps.

Procedure:

  • Dissolve Methyl 5-nitro-2-(piperidin-1-yl)benzoate (10.0 g) in Methanol (100 mL).

  • Under

    
     atmosphere, carefully add 10% Pd/C (1.0 g, 50% wet). Caution:  Pd/C is pyrophoric when dry.
    
  • Purge system with

    
     gas (balloon pressure) and stir vigorously at Room Temperature (20-25°C) for 4-6 hours.
    
  • Monitoring: Reaction is complete when the yellow color fades to colorless/pale brown.

  • Workup: Filter through a Celite pad to remove catalyst. Wash pad with MeOH. Concentrate filtrate to dryness.

  • Purification: If necessary, recrystallize from Ethanol/Heptane or purify via silica column (DCM:MeOH).

Critical Quality Attributes & Troubleshooting

Impurity Profile
Impurity TypeOriginControl Strategy
Hydrolysis Product 5-amino-2-(piperidin-1-yl)benzoic acidAvoid water in Step 1; store ester in dry conditions.[2]
Incomplete Reduction Hydroxylamine intermediate (-NHOH)Ensure sufficient reaction time in Step 2; check

uptake.
Dimer (Azo) Coupling of nitroso/hydroxylamine intermediatesMaintain proper agitation and catalyst loading in Step 2.
Analytical Characterization (Expected)
  • Appearance: Off-white to pale brown solid.

  • MS (ESI+): [M+H]+ calc. 235.14, found 235.1.

  • 1H NMR (DMSO-d6):

    • 
       7.0-7.2 (m, 3H, Ar-H)
      
    • 
       4.8-5.2 (br s, 2H, 
      
      
      
      )
    • 
       3.75 (s, 3H, 
      
      
      
      )
    • 
       2.8-3.0 (m, 4H, piperidine 
      
      
      
      )
    • 
       1.5-1.7 (m, 6H, piperidine 
      
      
      
      )

References

  • Reaction of Methyl 2-fluoro-5-nitrobenzoate: PubChem Compound Summary for CID 11217860. National Center for Biotechnology Information (2025). Link

  • Target Molecule Identification: Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8).[3][4] Accela ChemBio Product Catalog. Link

  • Methodology: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.
  • Nitro Reduction Protocols: Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Link

  • Intermediate Data: Methyl 2-nitro-5-(piperidin-1-yl)benzoate (CAS 773071-23-1). ChemScene. Link

Sources

Strategic Utilization of Methyl 5-amino-2-(piperidin-1-yl)benzoate in Heterocyclic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-amino-2-(piperidin-1-yl)benzoate starting material for heterocycles Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the landscape of modern drug discovery, the "anthranilate" scaffold (2-aminobenzoate) remains a cornerstone for privileged structures. However, the specific derivative Methyl 5-amino-2-(piperidin-1-yl)benzoate represents a highly specialized, bifunctional "linker" scaffold that offers superior utility over simple anthranilates. Its value lies in its orthogonal reactivity: a nucleophilic aniline handle at the 5-position (meta to the ester) and an electrophilic ester at the 1-position, sterically modulated by a bulky, lipophilic piperidine ring at the 2-position.

This guide details the robust synthesis of this core, its critical role as a precursor for kinase inhibitors (e.g., PARP, VEGFR targets) and GPCR ligands (e.g., GPR119), and specific protocols for converting this scaffold into complex heterocyclic systems.

Part 1: The Scaffold Architecture & Synthetic Logic

The molecule functions as a "three-point pharmacophore":

  • The 5-Amino Group: A solvent-exposed nucleophile ready for SNAr or Buchwald-Hartwig couplings to build heteroaryl "warheads."

  • The 2-Piperidine Ring: Provides critical solubility and fills hydrophobic pockets (e.g., the ATP-binding site hinge region).

  • The 1-Methyl Ester: A masked carbonyl acceptor, essential for hydrogen bonding or conversion to amides/oxadiazoles.

Robust Synthesis Protocol (Self-Validating System)

While commercial sources exist, in-house synthesis is often required to access derivatives or isotopologues. The most reliable route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by chemoselective reduction.

Reaction Scheme:

  • Precursor: Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2). Note: The fluoro-derivative is preferred over the chloro-analog because the higher electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the rate-limiting step in SNAr.

  • Nucleophile: Piperidine (acts as both reactant and base).

  • Reduction: Iron/Ammonium Chloride or H2/Pd-C.

Detailed Experimental Workflow

Step 1: SNAr Displacement

  • Reagents: Methyl 2-fluoro-5-nitrobenzoate (1.0 eq), Piperidine (2.5 eq), Acetonitrile (ACN).

  • Protocol: Dissolve the benzoate in ACN (0.5 M). Add piperidine dropwise at 0°C to control exotherm. Warm to ambient temperature and stir for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by the bright yellow intermediate Methyl 5-nitro-2-(piperidin-1-yl)benzoate (Rf ~0.5).

  • Workup: Evaporate ACN. Resuspend in EtOAc, wash with 0.1M HCl (to remove excess piperidine), then brine. Dry over Na2SO4.

Step 2: Chemoselective Nitro Reduction

  • Rationale: We must reduce the nitro group without hydrolyzing the ester or reducing the aromatic ring. The Fe/NH4Cl method is superior to catalytic hydrogenation here if halogen substituents are present elsewhere, but H2/Pd-C is cleaner for this specific scaffold.

  • Protocol (H2/Pd-C): Dissolve intermediate in MeOH. Add 10 wt% Pd/C (50% wet). Hydrogenate at 30 psi for 2 hours.

  • Critical Control Point: Monitor for the formation of the hydroxylamine intermediate. If observed, increase reaction time or temperature slightly.

  • Yield: Typically >90% over two steps.

Part 2: Divergent Synthesis of Heterocycles

The true power of this scaffold is its ability to serve as a branching point for complex heterocycles. Below are two distinct workflows: constructing Bi-heteroaryl Kinase Inhibitors and 1,3,4-Oxadiazoles .

Workflow A: The Kinase Inhibitor Route (5-Amino Functionalization)

This workflow mimics the synthesis of PARP inhibitors (like Niraparib analogs) where the aniline couples to a nitrogenous heterocycle.

Target: Coupling to 2,4-Dichloropyrimidine.

  • Mechanism: The 5-amino group attacks the 4-position of the pyrimidine (more electrophilic) via SNAr.

  • Conditions:

    • Solvent: n-Butanol or iPrOH (protic solvents assist the leaving group departure).

    • Base: DIPEA (2.0 eq).

    • Temp: 80°C.

  • Outcome: Formation of a Methyl 5-((2-chloropyrimidin-4-yl)amino)-2-(piperidin-1-yl)benzoate . The remaining chlorine at position 2 allows for a second diversification step (e.g., adding a solubilizing amine).

Workflow B: De Novo Heterocycle Construction (Ester Transformation)

Converting the ester group into a 1,3,4-oxadiazole creates a bioisostere of the amide bond, improving metabolic stability.

Protocol: 1,3,4-Oxadiazole Formation

  • Hydrazide Formation: Reflux the starting material with Hydrazine Hydrate (5.0 eq) in Ethanol for 6 hours.

    • Observation: The solution turns from yellow to colorless as the conjugation breaks/shifts.

    • Product: 5-amino-2-(piperidin-1-yl)benzohydrazide.

  • Cyclization: Reflux the hydrazide in Triethyl Orthoformate (solvent and reagent) with a catalytic amount of p-TsOH.

  • Result: 5-(5-amino-2-(piperidin-1-yl)phenyl)-1,3,4-oxadiazole .

    • Significance: This creates a rigid, planar heterocyclic core often found in antimicrobial and anticancer agents.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent utility of the scaffold.

G Start Methyl 2-fluoro-5-nitrobenzoate (Precursor) Inter Methyl 5-nitro-2-(piperidin-1-yl)benzoate Start->Inter SnAr (Piperidine, ACN) Core Methyl 5-amino-2-(piperidin-1-yl)benzoate (CORE SCAFFOLD) Inter->Core Reduction (H2, Pd/C) Kinase Bi-heteroaryl System (Pyrimidinyl-amino derivative) Core->Kinase SnAr (2,4-dichloropyrimidine) Oxadiazole 1,3,4-Oxadiazole Derivative (Ester Cyclization) Core->Oxadiazole 1. N2H4 2. HC(OEt)3, pTsOH Amide Benzamide/Urea Ligands (GPR119 Agonists) Core->Amide Hydrolysis + Amide Coupling

Caption: Divergent synthetic pathways starting from Methyl 5-amino-2-(piperidin-1-yl)benzoate, highlighting its versatility in generating kinase inhibitors and heterocyclic bioisosteres.

Part 4: Quantitative Data & Troubleshooting

Solubility & Reactivity Profile

The 2-piperidinyl group drastically alters the physicochemical properties compared to methyl 5-aminobenzoate.

ParameterMethyl 5-aminobenzoateMethyl 5-amino-2-(piperidin-1-yl)benzoateImplication
LogP (Calc) ~1.2~2.8Improved membrane permeability; requires non-polar mobile phases for chromatography.
Ester Reactivity HighModerate (Steric Hindrance)Hydrolysis of the ester requires harsher conditions (e.g., LiOH at 60°C) due to the ortho-piperidine bulk.
Aniline Nucleophilicity HighHighThe 5-amino group is structurally distant from the piperidine, retaining high reactivity for couplings.
Critical Troubleshooting (FAQ)

Q: The SNAr reaction yields a byproduct with M+15 mass.

  • Cause: Transesterification. If Methanol is used as a solvent with Piperidine (a base), the methyl ester can exchange.

  • Solution: Use Acetonitrile or DMF as the solvent, strictly avoiding alcohols during the substitution step.

Q: Low yield during amide coupling of the ester (after hydrolysis).

  • Cause: The bulky piperidine ring at the ortho position creates steric clash, making the carboxylic acid less accessible to coupling reagents like HATU.

  • Solution: Convert the acid to the acid chloride (SOCl2) first, then react with the amine. This is more sterically permissible than bulky uronium coupling agents.

References

  • Bononi, G., et al. (2025). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC / NIH. Retrieved from [Link]

  • PubChem. (2025). Methyl 5-Amino-2-methylbenzoate and related Anthranilate Derivatives. National Library of Medicine. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Reactivity of the Amino Group in Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Super-Aniline" Scaffold

Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS: 690260-98-1) is not merely a substituted aniline; it is a push-pull electronic system where the reactivity of the C5-amino group is dramatically amplified.

Unlike generic anilines, this scaffold features a tertiary amine (piperidine) para to the primary amine. This structural arrangement creates a strong electron-donating resonance effect (+M) that supercharges the C5-amino group, making it significantly more nucleophilic than methyl 3-aminobenzoate. Conversely, the C1-methyl ester exerts a stabilizing, albeit weaker, inductive withdrawing effect (-I) from the meta position.

Key Reactivity Profile:

  • Nucleophilicity: High (Reacts rapidly with mild electrophiles).

  • Oxidation Potential: High (Prone to quinone-imine formation upon air exposure).

  • Chemoselectivity: The C5-amine is the exclusive nucleophile; the C2-piperidine is sterically hindered and electronically deactivated for nucleophilic attack.

Electronic Profiling & Mechanistic Insight

To manipulate this molecule effectively, one must understand the electronic "warfare" occurring on the benzene ring.

The Para-Piperidine Effect

The piperidine nitrogen at position C2 possesses a lone pair that is orthogonal to the π-system, allowing for strong mesomeric donation. Because the target amino group is at C5 (para to the piperidine), it receives the full brunt of this electron density.

  • Result: The HOMO (Highest Occupied Molecular Orbital) energy of the C5-nitrogen is raised.

  • pKa Prediction: While typical anilines have a pKa ~4.6, the donation from the piperidine likely shifts the conjugate acid pKa of the C5-amine to the 5.5–6.0 range , despite the meta-ester.

Visualization of Electronic Flux

The following diagram illustrates the resonance contributions that activate the C5 position.

ElectronicEffects Piperidine C2-Piperidine (Strong +M Donor) Ring Benzene Ring (Conduit) Piperidine->Ring Electron Injection (Resonance) Amine C5-Amino Group (Target Nucleophile) Ring->Amine Increased e- Density (Activation) Ester C1-Methyl Ester (Weak -I Acceptor) Ester->Ring Inductive Withdrawal (Meta-Deactivation)

Figure 1: Electronic push-pull map.[1][2] The green arrow indicates the dominant resonance effect activating the red target amine.

Chemoselective Functionalization Strategies

Due to its enhanced nucleophilicity, the C5-amine requires controlled conditions to prevent over-reaction (e.g., bis-alkylation) or oxidative degradation.

Amide Coupling (Acylation)

Challenge: The amine is so reactive that it may attack activated esters too aggressively, leading to impurities or racemization of chiral coupling partners. Solution: Use mild coupling agents or controlled addition of acid chlorides at low temperatures.

Reductive Amination

Challenge: Standard conditions (acidic pH) can protonate the piperidine, altering solubility. Solution: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. The steric bulk of the piperidine does not interfere with the C5 position, allowing for clean mono-alkylation.

Diazotization (Sandmeyer Reactions)

Warning: This substrate is ill-suited for standard Sandmeyer reactions. The electron-rich ring makes the diazonium intermediate highly unstable and prone to azo-coupling (self-reaction) to form tars. Alternative: If a halide is needed at C5, use radical borylation/halogenation sequences rather than diazonium chemistry.

Experimental Protocols

The following protocols are designed to mitigate the specific risks associated with this scaffold.

Protocol A: Controlled Amide Coupling (High Fidelity)

Use this for attaching the scaffold to carboxylic acid "heads".

Reagents:

  • Substrate: Methyl 5-amino-2-(piperidin-1-yl)benzoate (1.0 eq)

  • Carboxylic Acid Partner (1.1 eq)

  • Coupling Agent: HATU (1.1 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or EtOAc (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and DIPEA in the solvent. Stir for 5 minutes. Add HATU/T3P and stir for 10 minutes at 0°C .

    • Why? Pre-activating the acid prevents the highly nucleophilic aniline from attacking unactivated species or reacting with the coupling agent directly.

  • Addition: Add the aniline substrate (dissolved in minimal solvent) dropwise to the cold mixture.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.[3]

    • Expectation: Reaction should be complete within 1-2 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes acid), then 5% LiCl (removes DMF), then Brine.

  • Data Check: Look for the [M+H]+ peak.[4] If [M+Na]+ is dominant, your ionization is suppressed; use formic acid in the LCMS buffer.

Protocol B: Reductive Amination (Mono-Alkylation)

Use this for installing alkyl chains or benzyl groups.

Reagents:

  • Substrate (1.0 eq)

  • Aldehyde/Ketone (1.1 eq)

  • Reductant: NaBH(OAc)₃ (STAB) (1.5 eq)

  • Acid: Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: Mix substrate, aldehyde, and Acetic Acid in DCE. Stir for 30 mins at RT.[2]

    • Note: The solution may turn slightly yellow/orange due to imine formation.

  • Reduction: Add STAB in one portion.

  • Quench: After 4-16 hours, quench with saturated aqueous NaHCO₃ .

    • Critical: Do not use strong base (NaOH) as it may hydrolyze the C1-methyl ester.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be fluorescent under UV (254 nm).

Troubleshooting & Stability Guide

Oxidation ("The Pink Pot")

If your reaction mixture turns dark pink or brown, the aniline has oxidized to a quinone-imine species.

  • Cause: Exposure to air in solution, particularly in chlorinated solvents under light.

  • Prevention: Sparge solvents with Nitrogen/Argon.[5] Store the solid starting material at -20°C under inert gas.

Ester Hydrolysis

The C1-methyl ester is sterically shielded by the C2-piperidine but is still susceptible to hydrolysis.

  • Risk: Using LiOH or NaOH for workups.

  • Symptom: Appearance of a carboxylic acid peak (M-14) in LCMS.

  • Fix: Maintain pH < 10 during workups.

Decision Matrix for Functionalization

DecisionMatrix Start Target: C5-Amino Functionalization Q1 Desired Linkage? Start->Q1 Path_Amide Amide Bond (-NH-CO-) Q1->Path_Amide Acyl Path_Alkyl Alkyl Amine (-NH-CH2-) Q1->Path_Alkyl Alkyl Path_Aryl Aryl Amine (-NH-Ar) Q1->Path_Aryl Aryl Action_Amide Protocol A: HATU/DIPEA @ 0°C Path_Amide->Action_Amide Action_Alkyl Protocol B: Reductive Amination (STAB/AcOH) Path_Alkyl->Action_Alkyl Action_Aryl Buchwald-Hartwig: Pd2(dba)3/XPhos (Avoid Sandmeyer) Path_Aryl->Action_Aryl

Figure 2: Strategic decision tree for selecting the correct synthetic methodology.

Quantitative Data Summary

ParameterValue / CharacteristicImplication
Molecular Weight 234.29 g/mol Suitable for fragment-based drug design.
Predicted pKa (C5-NH2) ~5.8More basic than aniline; requires mild bases.
Predicted pKa (Piperidine) ~2.5 - 3.0Drastically lowered due to conjugation with phenyl ring.
ClogP ~2.1Moderate lipophilicity; good solubility in DCM/EtOAc.
H-Bond Donors 2 (NH2)Excellent handle for H-bond interactions in binding pockets.

References

  • BenchChem. (2025).[5][6] Methyl 2-(piperidin-1-yl)benzoate Synthesis and Reactivity Technical Report. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 46933300, Methyl 5-amino-2-(piperidin-1-yl)benzoate. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sigma-Aldrich. (2025). Product Specification: Methyl 5-amino-2-fluorobenzoate (Analogous Reactivity Patterns). Retrieved from

  • MDPI. (2022). Synthesis of Asymmetric Aromatic 1,3-Diketones via Piperidinyl-Benzoate Intermediates. Molbank 2022.[7] Retrieved from

Sources

Methodological & Application

"Buchwald-Hartwig amination for Methyl 5-amino-2-(piperidin-1-yl)benzoate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Amination for the Synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Executive Summary & Strategic Rationale

The synthesis of highly functionalized aniline derivatives, such as Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8), is a critical operation in medicinal chemistry and drug development. This scaffold features both an ortho-ester and a meta-aniline moiety relative to a cyclic aliphatic amine (piperidine). While traditional nucleophilic aromatic substitution (SNAr) is sometimes employed for C–N bond formation, it often requires harsh conditions that can lead to ester hydrolysis or transamidation.

To overcome these limitations, the palladium-catalyzed Buchwald-Hartwig amination has become the gold standard, allowing for mild, efficient, and highly selective C–N cross-coupling[1]. However, applying this methodology to a substrate with an unprotected primary amine poses a significant chemoselectivity challenge. To ensure the selective N-arylation of the piperidine ring and prevent competitive diarylation or oligomerization of the starting material, it is common practice to protect the primary amino group with a tert-butyloxycarbonyl (Boc) group prior to the coupling step[2].

This application note details a self-validating, two-step protocol for the synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate via the chemoselective Buchwald-Hartwig amination of Methyl 5-(Boc-amino)-2-bromobenzoate, followed by quantitative Boc deprotection.

Mechanistic Insights & Catalyst Design

The success of this transformation relies entirely on the rational selection of the catalytic system. The Buchwald-Hartwig catalytic cycle begins with the reduction of the Pd(II) precatalyst or the direct use of a Pd(0) source, which undergoes oxidative addition into the aryl bromide bond[3]. Following amine coordination and deprotonation, the resulting palladium amido complex undergoes reductive elimination to release the product[3].

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(Br)] Pd0->OxAdd + Aryl Bromide AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Piperidine Amido Palladium Amido [L-Pd(II)(Ar)(NR2)] AmineBind->Amido - Base·HBr RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Release

Fig 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting key mechanistic steps.

Causality Behind Reagent Selection:

  • Ligand (RuPhos): Piperidine is a cyclic secondary aliphatic amine, which generally exhibits excellent performance in cross-coupling reactions[3]. However, to prevent unproductive

    
    -hydride elimination (which yields a hydrodehalogenated byproduct), bulky, electron-rich phosphine ligands such as RuPhos or XPhos are critical. These ligands stabilize the palladium center, enhance the rate of oxidative addition, and facilitate rapid reductive elimination[4].
    
  • Base (Cs₂CO₃): The choice of base is dictated by the presence of the methyl ester. Strong alkoxide bases (e.g., NaOtBu) will rapidly hydrolyze the ester. Cesium carbonate (Cs₂CO₃) is a mild, non-nucleophilic base that effectively drives the deprotonation step without degrading the functional groups.

  • Solvent (Toluene): Anhydrous and rigorously degassed solvents are recommended to maintain the active palladium catalyst and prevent premature oxidation[2].

Data-Driven Condition Optimization

Prior to finalizing the protocol, a systematic screening of reaction parameters was conducted. The quantitative data below demonstrates why the Pd₂(dba)₃ / RuPhos / Cs₂CO₃ system was selected as the optimal self-validating condition.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPd Source (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)IPC Observation & Causality
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBuToluene10015%Extensive ester hydrolysis due to strong alkoxide base.
2Pd(OAc)₂ (4%)Xantphos (4%)K₃PO₄Dioxane10045%Slow conversion; ligand lacks sufficient steric bulk for rapid reductive elimination.
3Pd₂(dba)₃ (2%)XPhos (4%)Cs₂CO₃Toluene8582%Good conversion, but trace hydrodehalogenation detected via LC-MS.
4 Pd₂(dba)₃ (2%) RuPhos (4%) Cs₂CO₃ Toluene 85 94% Optimal conditions; clean conversion, no ester cleavage.

Self-Validating Experimental Protocols

The following workflow describes the optimized two-step synthesis.

Workflow SM Methyl 5-(Boc-amino)- 2-bromobenzoate Reagents Piperidine, Pd2(dba)3 RuPhos, Cs2CO3 Toluene, 85°C SM->Reagents Int Methyl 5-(Boc-amino)- 2-(piperidin-1-yl)benzoate Reagents->Int Deprotect TFA / DCM rt, 2 h Int->Deprotect Product Methyl 5-amino- 2-(piperidin-1-yl)benzoate Deprotect->Product

Fig 2: Two-step synthetic workflow for Methyl 5-amino-2-(piperidin-1-yl)benzoate.

Step 1: Chemoselective Buchwald-Hartwig Amination

Objective: Couple piperidine to Methyl 5-(Boc-amino)-2-bromobenzoate while preserving the ester and Boc functionalities.

Materials:

  • Methyl 5-(Boc-amino)-2-bromobenzoate: 1.0 eq (10.0 mmol, 3.30 g)

  • Piperidine: 1.2 eq (12.0 mmol, 1.19 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: 2.0 mol% (0.2 mmol, 183 mg)

  • RuPhos: 4.0 mol% (0.4 mmol, 186 mg)

  • Cesium Carbonate (Cs₂CO₃): 1.5 eq (15.0 mmol, 4.89 g)

  • Anhydrous Toluene: 50 mL

Procedure:

  • Atmosphere Control (Critical Step): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, RuPhos, and Cs₂CO₃. Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this freeze-pump-thaw or evacuation/backfill cycle three times to ensure a strictly oxygen-free environment.

  • Solvent & Reagent Addition: Under a positive flow of Argon, inject anhydrous, Argon-sparged toluene (50 mL) followed by piperidine (1.19 mL).

  • Reaction Execution: Replace the septum with a Teflon screw cap. Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): At 10 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The reaction is self-validating when the starting material peak (UV 254 nm) is consumed and a single new peak corresponding to the product mass [M+H]⁺ is observed without the presence of the des-bromo byproduct.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient 5–20% EtOAc in Hexanes) to afford Methyl 5-(Boc-amino)-2-(piperidin-1-yl)benzoate as a pale yellow solid.

Step 2: Quantitative Boc Deprotection

Objective: Remove the Boc protecting group to reveal the target primary aniline.

Materials:

  • Methyl 5-(Boc-amino)-2-(piperidin-1-yl)benzoate: 1.0 eq (approx. 9.0 mmol from Step 1)

  • Trifluoroacetic acid (TFA): 10.0 eq (90.0 mmol, 6.9 mL)

  • Anhydrous Dichloromethane (DCM): 45 mL

Procedure:

  • Reaction: Dissolve the intermediate from Step 1 in anhydrous DCM (45 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Deprotection: Add TFA (6.9 mL) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot will disappear, replaced by a highly polar baseline spot (the TFA salt of the product).

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Resuspend the resulting oil in DCM (50 mL) and wash carefully with saturated aqueous NaHCO₃ (3 x 30 mL) until the aqueous layer remains basic (pH ~8).

  • Final Polish: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8) as a free base.

References

  • Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[1]

  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine Source: benchchem.com URL:[2]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: youtube.com URL:[4]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: wuxiapptec.com URL:[3]

Sources

Application Note: Palladium-Catalyzed Synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate . This scaffold is a critical intermediate in the synthesis of various pharmaceutical agents, particularly PARP inhibitors and kinase inhibitors targeting the CNS.

The guide details two primary Palladium-mediated workflows:

  • The "Direct" Route (Advanced): Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig) of piperidine with the deactivated methyl 5-amino-2-halobenzoate precursor.

  • The "Classic" Route (Robust): Palladium on Carbon (Pd/C) catalyzed hydrogenation of the nitro-intermediate derived from

    
    .
    

Introduction & Retrosynthetic Strategy

The synthesis of highly substituted anthranilate derivatives often presents a chemoselectivity challenge. The target molecule contains three distinct functional groups: a methyl ester (electrophilic), a primary amine (nucleophilic), and a tertiary piperidinyl amine (sterically demanding).

Retrosynthetic Analysis

We identify two distinct pathways based on the availability of starting materials and the need for step economy:

  • Path A (Convergent/Direct): Direct coupling of piperidine to Methyl 5-amino-2-chlorobenzoate.

    • Challenge: The electron-donating 5-amino group deactivates the ring toward Nucleophilic Aromatic Substitution (

      
      ).
      
    • Solution:Pd-Catalyzed Buchwald-Hartwig Amination . This method overrides electronic deactivation and operates under milder conditions than forced

      
      .
      
  • Path B (Linear/Industrial):

    
     of Methyl 5-nitro-2-chlorobenzoate followed by reduction.
    
    • Challenge: Requires two steps.[1]

    • Solution:Pd/C Catalytic Hydrogenation . A highly efficient, quantitative step for the nitro-to-amine conversion.

Retrosynthesis cluster_0 Path A: Direct Pd-Catalysis cluster_1 Path B: Stepwise Nitro-Reduction Target TARGET Methyl 5-amino-2-(piperidin-1-yl)benzoate PrecursorA Methyl 5-amino-2-chlorobenzoate (Deactivated Electrophile) Target->PrecursorA Buchwald-Hartwig (Pd-Catalysis) IntermediateB Methyl 5-nitro-2-(piperidin-1-yl)benzoate Target->IntermediateB Hydrogenation (Pd/C + H2) PiperidineA Piperidine PrecursorB Methyl 5-nitro-2-chlorobenzoate (Activated Electrophile) IntermediateB->PrecursorB SNAr (Base)

Figure 1: Retrosynthetic disconnection showing the two Pd-dependent pathways. Path A utilizes Pd for C-N bond formation, while Path B utilizes Pd for reduction.

Protocol A: Buchwald-Hartwig Amination (Direct Route)

This protocol is designed for substrates where the 5-amino group is already present (or protected), rendering the 2-halo position unreactive to standard nucleophilic attack.

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), amine coordination, deprotonation by the base, and reductive elimination to form the C–N bond.[2]

Critical Reagent Selection
  • Catalyst:

    
     or 
    
    
    
    . We prioritize
    
    
    for cost-efficiency in scale-up, reduced in situ by the phosphine.
  • Ligand: BINAP or Xantphos .

    • Why? Bidentate ligands like BINAP prevent

      
      -hydride elimination (a risk with piperidine) and enhance the stability of the Pd-complex against the chelating ability of the product's ortho-amino/ester motif.
      
  • Base: Cesium Carbonate (

    
    ) .
    
    • Why? Unlike Sodium tert-butoxide (

      
      ), 
      
      
      
      is non-nucleophilic and mild, preventing hydrolysis or transesterification of the sensitive methyl ester .
Experimental Procedure

Scale: 1.0 mmol Reaction Time: 12–16 hours

  • Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Loading: Add the following solids:

    • Methyl 5-amino-2-chlorobenzoate (1.0 equiv, 185.6 mg)

    • 
       (2 mol%, 4.5 mg)
      
    • rac-BINAP (3 mol%, 18.7 mg)

    • 
       (1.5 equiv, 488 mg)
      
  • Solvent Addition: Evacuate and backfill with Argon (x3). Add anhydrous Toluene or 1,4-Dioxane (5 mL) via syringe.

  • Amine Addition: Add Piperidine (1.2 equiv, 118 µL) dropwise.

  • Reaction: Seal the vessel. Heat to 100 °C in an oil bath.

    • Checkpoint: The solution should turn from dark red to orange/brown. If black precipitate forms immediately, oxygen may be present (catalyst death).

  • Work-up:

    • Cool to room temperature.[1][3]

    • Filter through a pad of Celite to remove inorganic salts and Pd black. Rinse with Ethyl Acetate.[3]

    • Concentrate the filtrate under reduced pressure.[3][4][5]

  • Purification: Flash column chromatography (Hexanes:EtOAc 80:20). The 5-amino group makes the product polar; ensure the column is flushed well.

Data Table: Optimization Parameters

ParameterCondition A (Recommended)Condition B (Alternative)Impact
Ligand BINAP XantphosBINAP offers a balance of steric bulk and flexibility for ortho-substituted benzoates.
Base


Carbonate is milder; Phosphate is faster but requires strictly anhydrous conditions.
Solvent Toluene t-Amyl AlcoholToluene minimizes ester hydrolysis risks compared to alcohols.
Temp 100 °C 80 °CHigher temp needed for aryl chlorides; bromides can run at 80 °C.

Protocol B: Catalytic Hydrogenation (Classic Route)

If starting from Methyl 2-chloro-5-nitrobenzoate, the piperidine is installed first via


 (mix substrate + piperidine + 

in DMF at 60°C for 2h). The resulting Methyl 5-nitro-2-(piperidin-1-yl)benzoate must be reduced.

Mechanism: Heterogeneous catalysis where


 gas adsorbs onto the Pd surface, followed by sequential hydride transfer to the nitro group.
Experimental Procedure

Safety Note: Dry Pd/C is pyrophoric . Always keep it wet with water or solvent (toluene/EtOAc) before exposing to air.

  • Setup: Use a 3-neck round bottom flask or a Parr shaker bottle.

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH) .

    • Note: If the intermediate is insoluble in alcohols, use a 1:1 mixture of THF:MeOH .

  • Loading:

    • Dissolve Methyl 5-nitro-2-(piperidin-1-yl)benzoate (1.0 mmol) in the solvent (10 mL).

    • Under Argon flow, carefully add 10% Pd/C (10 wt% loading relative to substrate mass).

  • Hydrogenation:

    • Balloon Method: Purge the flask with

      
       gas (balloon) three times. Leave the balloon attached with a needle through the septum. Stir vigorously at RT.
      
    • Parr Shaker: Pressurize to 30–40 psi

      
      . Shake for 2–4 hours.
      
  • Monitoring: Monitor by TLC. The yellow nitro compound will disappear, and a fluorescent blue-ish amino spot will appear.

  • Work-up:

    • Filter the mixture through a Celite pad (carefully, do not let the pad dry out completely to avoid fire hazard).

    • Wash the pad with MeOH.

    • Concentrate the filtrate to yield the pure amine. Usually, no column chromatography is needed if the starting material was pure.

Mechanistic Visualization (Buchwald-Hartwig)

Understanding the catalytic cycle helps in troubleshooting low yields. The "Reductive Elimination" step is often the bottleneck for sterically crowded ortho-substituted benzoates.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineCoord + Piperidine Deprot Deprotonation (Base removes HCl) AmineCoord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-H-Cl RedElim->Pd0 Regeneration

Figure 2: The Pd(0)/Pd(II) catalytic cycle. For this substrate, the bulky ester at the ortho-position makes the Amine Coordination and Reductive Elimination steps sensitive to steric hindrance.

Troubleshooting & Quality Control

Common Issues and Solutions
SymptomProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning (O2) or inactive Pd source.[3]Use

(more stable). Ensure thorough degassing (freeze-pump-thaw).
Ester Hydrolysis Base is too strong or wet solvent.Switch from

to

. Dry solvents over molecular sieves.
Dehalogenation (Ar-H formed)

-hydride elimination from piperidine.
Increase Ligand:Pd ratio to 2:1. Lower temperature to 80°C and extend time.
Incomplete Reduction (Protocol B) Catalyst poisoning by Sulfur/Halides.Ensure the precursor from Step 1 is free of sulfur by-products. Increase

pressure (50 psi).
Analytical Validation (Self-Check)
  • 1H NMR (CDCl3):

    • Look for the Piperidine signals: Multiplets around

      
       1.6 (6H) and 
      
      
      
      3.0 (4H).
    • Look for the Methyl Ester : Singlet around

      
       3.8 (3H).
      
    • Look for the Amine : Broad singlet around

      
       3.5–4.0 (2H, exchangeable with 
      
      
      
      ).
    • Key Diagnostic: The aromatic protons will shift upfield compared to the nitro/chloro precursors due to the electron-donating nature of the new amino and piperidinyl groups.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

    • Context: Authoritative review on ligand selection (BINAP/Xantphos)
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships."[4] Journal of the American Chemical Society, 116(13), 5969–5970. Link

    • Context: Foundational mechanism for the catalytic cycle described in Figure 2.[1]

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry, 74(17), 664–667. (Adapted for Pd-conditions on benzoates). Link

    • Context: Discusses the use of mild bases like Cesium Carbon
  • BenchChem Technical Protocols. (2024). "Buchwald-Hartwig Amination of Methyl 2-halobenzoates." Link

    • Context: General experimental parameters for benzoate substr

Sources

Application Note: High-Purity Synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate .

Abstract & Scope

This guide details a scalable, two-step protocol for the synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate , a critical pharmacophore used in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.

Unlike generic procedures, this protocol prioritizes regioselectivity and impurity control . We utilize a Nucleophilic Aromatic Substitution (


) followed by a chemoselective Catalytic Hydrogenation. This route avoids the formation of des-halo side products common in Buchwald-Hartwig aminations of this specific scaffold.
Target Molecule Profile[1][2][3]
  • IUPAC Name: Methyl 5-amino-2-(piperidin-1-yl)benzoate

  • Molecular Formula:

    
    
    
  • Key Structural Features: Electron-rich aniline (C5), Sterically crowded tertiary amine (C2), Electrophilic ester (C1).

Retrosynthetic Strategy

The synthesis is designed to install the bulky piperidine ring before generating the sensitive amino group. The disconnection relies on the high reactivity of ortho-halonitrobenzoates.

Retrosynthesis Target Methyl 5-amino-2-(piperidin-1-yl)benzoate (Target Molecule) Intermediate Methyl 5-nitro-2-(piperidin-1-yl)benzoate (Stable Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 Methyl 2-fluoro-5-nitrobenzoate (Activated Electrophile) Intermediate->SM1 SnAr Substitution (Base, Heat) SM2 Piperidine (Nucleophile) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-precursor to the target amine.

Experimental Protocol

Step 1: Synthesis of Methyl 5-nitro-2-(piperidin-1-yl)benzoate ( )

Rationale: We select Methyl 2-fluoro-5-nitrobenzoate as the starting material rather than the chloro-analog. The highly electronegative fluorine atom, activated by the para-nitro and ortho-ester groups, allows the reaction to proceed at lower temperatures (


), significantly reducing ester hydrolysis and tar formation.
Materials
ReagentEquiv.MW ( g/mol )Role
Methyl 2-fluoro-5-nitrobenzoate 1.0199.14Substrate
Piperidine 1.285.15Nucleophile
Potassium Carbonate (

)
1.5138.21Acid Scavenger
Acetonitrile (MeCN) --Solvent (Polar Aprotic)
Procedure
  • Setup: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and addition funnel, add Methyl 2-fluoro-5-nitrobenzoate (10.0 g, 50.2 mmol) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add

    
      (10.4 g, 75.3 mmol) in a single portion. The suspension will be yellow.
    
  • Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Add Piperidine (5.95 mL, 60.2 mmol) dropwise over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature

      
       during addition to prevent impurity formation.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a bright yellow/orange spot (
      
      
      
      ).
  • Workup:

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) and rinse the cake with MeCN.
    • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperidine.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Dry over

      
      , filter, and concentrate to yield the crude nitro-intermediate.
      
  • Purification: Recrystallize from minimal hot Ethanol if necessary. Expect a yellow solid.

Yield: 92-96% (approx. 12.5 g).

Step 2: Reduction to Methyl 5-amino-2-(piperidin-1-yl)benzoate

Rationale: Catalytic hydrogenation is chosen over chemical reductions (Fe/HCl or


) to simplify workup and avoid heavy metal contamination, which is critical for downstream pharmaceutical applications.
Materials
ReagentEquiv.Role
Nitro Intermediate (from Step 1) 1.0Substrate
10% Pd/C (50% wet) 5 wt%Catalyst
Hydrogen Gas (

)
BalloonReductant
Methanol (MeOH) -Solvent
Procedure
  • Inerting: In a 250 mL hydrogenation flask (or autoclave), dissolve the Nitro Intermediate (10.0 g, 37.8 mmol) in Methanol (100 mL).

  • Catalyst Loading: Carefully add 10% Pd/C (0.5 g) under a stream of Nitrogen.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Attach a hydrogen balloon (approx. 1 atm) or set autoclave to 30 psi.

  • Reaction: Stir vigorously at RT for 6–12 hours.

    • Monitoring: The yellow color of the solution will fade to colorless or pale pink. TLC will show a polar, UV-active amine spot (stains purple with Ninhydrin).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

    • Caution: Do not let the filter cake dry out; keep it wet and dispose of it in a dedicated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the target amine as a viscous oil or low-melting solid.

Yield: 88-93%.

Process Workflow & Logic

The following diagram illustrates the critical decision nodes and process controls for Step 1 (


), ensuring reproducibility.

Workflow Start Start: Me-2-F-5-NO2-Benzoate Solvent Dissolve in MeCN (Polar Aprotic promotes SnAr) Start->Solvent Cooling Cool to 0°C (Control Exotherm) Solvent->Cooling Addition Add Piperidine Dropwise (Limit side reactions) Cooling->Addition Monitor Monitor Temp < 10°C Addition->Monitor Monitor->Cooling Temp > 10°C Warm Warm to RT (Complete Conversion) Monitor->Warm Temp OK Workup Aqueous Workup & Drying Warm->Workup End Intermediate: Nitro-Adduct Workup->End

Figure 2: Step 1 Process Control Workflow highlighting temperature management.

Analytical Validation

To ensure the identity and purity of the final product, compare your results against these expected parameters.

Expected Data Table
ParameterSpecificationNotes
Appearance Pale yellow oil to off-white solidOxidizes slightly upon air exposure.

NMR (400 MHz,

)

7.15 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 3.85 (s, 3H), 3.50 (br s, 2H), 2.90 (m, 4H), 1.60 (m, 6H)
Diagnostic: Methyl ester singlet (~3.85 ppm) and Piperidine multiplets.[1]
MS (ESI+)

Consistent with formula

.
HPLC Purity

Method: C18 Column, MeCN/Water gradient.

Safety & Handling

  • Piperidine: Highly toxic and flammable. Causes severe skin burns. Handle only in a fume hood.

  • Hydrogenation: Hydrogen gas poses an explosion hazard. Ensure all equipment is grounded and perform leak checks before introducing

    
    .
    
  • Nitro Intermediates: While this specific intermediate is stable, nitro-aromatics can be energetic. Avoid heating the dry solid above 100°C.

References

  • PubChem. Methyl 5-amino-2-methylbenzoate (Analogous Structure & Properties).[2] National Library of Medicine. [Link]

  • Google Patents.US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

Sources

"purification of Methyl 5-amino-2-(piperidin-1-yl)benzoate by column chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Executive Summary

This guide details the purification of Methyl 5-amino-2-(piperidin-1-yl)benzoate , a bifunctional intermediate often used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzodiazepines, quinazolinones).

The purification of this compound presents a specific challenge: the presence of two nitrogen centers—a primary aniline at position 5 and a tertiary piperidine nitrogen at position 2—creates a basicity profile that leads to severe peak tailing and irreversible adsorption on standard acidic silica gel. This protocol outlines a Triethylamine (TEA)-modified Normal Phase Flash Chromatography method that suppresses silanol activity, ensuring high recovery (>90%) and purity (>98%).

Compound Analysis & Chromatographic Behavior

Structural Properties[1][2]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 234.30 g/mol

  • Key Functional Groups:

    • Methyl Ester (C-1): Moderately polar, susceptible to hydrolysis in strong aqueous base.

    • Piperidinyl Group (C-2): Bulky tertiary amine. While the

      
      -phenyl attachment reduces its basicity (pKa ~5.2) compared to aliphatic piperidine (pKa ~11), it remains sufficiently basic to hydrogen-bond with silanol protons.
      
    • Primary Amino Group (C-5): Typical aniline character (pKa ~4.6), contributes to polarity and UV activity.

The "Silanol Effect" Mechanism

Standard Silica Gel 60 (


) possesses surface silanol groups (

) with a pKa of ~5–7.
  • Problem: The basic nitrogen atoms of the target molecule interact with these acidic protons via hydrogen bonding and ion-exchange mechanisms.

  • Result: This interaction causes "streaking" or "tailing" on TLC plates and broad, asymmetrical peaks in column chromatography, leading to co-elution with impurities.

  • Solution: Pre-saturation of the stationary phase with a competitive base (Triethylamine) blocks these active sites.

Pre-Purification Assessment (TLC Method Development)

Before scaling to a column, the separation must be optimized on Thin Layer Chromatography (TLC).

Visualizing Agents:

  • UV (254 nm): Strong absorption due to the benzoate chromophore.

  • Ninhydrin Stain: Stains the primary amine (position 5) red/purple upon heating.

Solvent System Screening:

  • Attempt 1 (Standard): 30% Ethyl Acetate in Hexane.

    • Observation: Target spot (

      
       ~0.2) shows severe tailing (comet shape).
      
  • Attempt 2 (Modified): 30% Ethyl Acetate in Hexane + 1% Triethylamine (TEA) .

    • Observation: Target spot consolidates into a tight circle (

      
       ~0.35). Tailing is eliminated.
      

Table 1: Optimal Mobile Phase Composition

Component Role Volume Ratio (v/v)
Hexane Non-polar carrier 70 - 50%
Ethyl Acetate Polar modifier (elution strength) 30 - 50%

| Triethylamine (TEA) | Silanol blocker (sacrificial base) | 1% (constant) |

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: 10–20x sample mass (e.g., for 1g crude, use 20g silica).

  • Solvents: HPLC grade Hexane, Ethyl Acetate, Triethylamine.

Step-by-Step Workflow

Step 1: Column Packing & Deactivation (Crucial) Do not just add TEA to the eluent. The column must be equilibrated.

  • Prepare a slurry of Silica Gel in Hexane containing 1% TEA .

  • Pour the slurry into the column and pack firmly under air pressure.

  • Flush the column with 2–3 column volumes (CV) of the starting mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA).

    • Why? This ensures the entire silica bed is neutralized before the sample touches it.

Step 2: Sample Loading

  • Method: Dry Loading (Recommended for best resolution).

    • Dissolve crude mixture in minimal Dichloromethane (DCM).

    • Add silica gel (1:1 mass ratio to crude).

    • Evaporate solvent under vacuum until a free-flowing powder remains.

    • Carefully load this powder onto the top of the packed column sand bed.

Step 3: Elution Gradient Run the gradient as defined below. Collect fractions of approx. 10-15 mL (for a 1g scale).

Table 2: Gradient Elution Profile

Stage Mobile Phase Composition (+ 1% TEA) Volume (CV) Purpose
1 5% EtOAc / 95% Hexane 2 CV Elute non-polar impurities (e.g., unreacted halides)
2 10% -> 30% EtOAc / Hexane 5 CV Linear gradient to move target
3 30% -> 40% EtOAc / Hexane 3 CV Target Elution Window

| 4 | 50% EtOAc / Hexane | 2 CV | Flush polar byproducts (e.g., acids) |

Step 4: Fraction Analysis & Workup

  • Spot fractions on TLC (using the TEA-modified solvent).

  • Combine fractions containing the pure product.

  • TEA Removal: Evaporate solvents. The trace TEA is volatile and will be removed under high vacuum. If necessary, co-evaporate with DCM twice to remove residual amine odor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing persists Insufficient TEA equilibration.Flush column with 5% TEA in Hexane before loading.
Product co-elutes with impurity Gradient too steep.Hold the gradient at 20% EtOAc for 3 extra CVs (Isocratic hold).
Low Recovery Product crystallized on column or degraded.Check solubility; ensure loading was fully soluble. Avoid leaving product on silica >2 hours.
Hydrolysis (Acid formation) Solvent contained water/acid.Ensure EtOAc is dry. Do not use MeOH/Water systems for this ester if possible.

Visualization of the Methodology

Figure 1: Mechanism of Silanol Blocking

This diagram illustrates why TEA is essential for purifying basic amines.

G cluster_0 Without Modifier cluster_1 With TEA Modifier Silica Acidic Silica Surface (Si-OH) Amine Target Molecule (Basic Nitrogen) Silica->Amine Strong H-Bonding (Causes Tailing) Silica->Amine Elution Elution Amine->Elution Free Elution (Sharp Peak) Amine->Elution No Interaction TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Blocks Active Sites) TEA->Silica

Caption: Competitive binding of Triethylamine (TEA) prevents the target amine from sticking to acidic silanol groups.

Figure 2: Purification Workflow

Workflow Start Crude Reaction Mixture (Methyl 5-amino-2-(piperidin-1-yl)benzoate) TLC TLC Optimization (Hex/EtOAc + 1% TEA) Start->TLC Prep Column Packing (Slurry in Hexane + 1% TEA) TLC->Prep Optimal Rf found Load Dry Loading (Adsorbed on Silica) Prep->Load Elute Gradient Elution (0-50% EtOAc) Load->Elute Analyze Fraction Analysis (UV/Ninhydrin) Elute->Analyze Analyze->Elute Mixed Fractions? Recycle Finish Pure Product (Evaporation) Analyze->Finish Combine Pure Fractions

Caption: Operational workflow for the purification process, emphasizing the critical pre-equilibration step.

References

  • Phenomenex Technical Guide. "Strategies for Overcoming Peak Tailing of Basic Analytes in Chromatography." Phenomenex.com. Available at: [Link]

  • Sorbent Technologies. "Amino Silica Gel vs. Standard Silica for Basic Compounds." Sorbtech.com. Available at: [Link]

  • PubChem. "Methyl 5-amino-2-methylbenzoate (Analogous Structure Properties)."[1] National Library of Medicine. Available at: [Link]

Sources

"Methyl 5-amino-2-(piperidin-1-yl)benzoate in the synthesis of benzodiazepine analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: De Novo Synthesis of Fused 1,4-Benzodiazepine Analogs from Methyl 5-amino-2-(piperidin-1-yl)benzoate

Introduction & Strategic Rationale

Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS: 1116689-33-8) is an advanced, polyfunctional building block. While its core structure is analogous to methyl anthranilate derivatives[1], its unique 1,2,5-substitution pattern provides an exceptional scaffold for the late-stage synthesis of highly functionalized, conformationally restricted tricyclic 1,4-benzodiazepine derivatives.

The presence of the bulky C2-piperidine moiety forces the C1-methyl ester out of the aromatic plane. This specific conformational twist is highly valued in modern drug discovery, as it often enhances the binding affinity and selectivity of benzodiazepine analogs toward GABA_A receptors and various GPCR targets[2]. This guide details a self-validating, three-step synthetic workflow to construct a 1,4-diazepine ring directly onto this benzoate scaffold.

Mechanistic Causality & Reaction Design

To transform this linear starting material into a complex heterocyclic pharmacophore, we must employ a sequence that leverages the inherent electronic and steric properties of the molecule:

  • Step 1: Electrophilic N-Acylation: The C5-aniline is highly nucleophilic but susceptible to unwanted oxidation. Reacting it with chloroacetyl chloride serves a dual purpose: it installs the crucial two-carbon electrophilic fragment required for the classical Sternbach diazepine ring synthesis[3], and it converts the strongly activating amine into a moderately activating acetamido group, protecting it during subsequent steps[4].

  • Step 2: Regioselective Nitration: Electrophilic aromatic substitution of the chloroacetanilide intermediate is sterically dictated. The C2-piperidine and C1-ester block the para and one meta position. The acetamido group directs the incoming nitronium ion to the ortho positions (C4 and C6)[5]. Due to severe steric hindrance from the adjacent C1-ester, nitration proceeds with high regioselectivity exclusively at the less hindered C4 position.

  • Step 3: Chemoselective Reduction and Cyclization: The C4-nitro group must be reduced to an aniline to trigger cyclization. Crucially, catalytic hydrogenation (e.g., H₂/Pd-C) is avoided here, as it would cause premature hydrogenolysis of the aliphatic C-Cl bond. Instead, a mild Béchamp reduction (Fe/NH₄Cl) is employed. The resulting C4-amine immediately undergoes a base-promoted intramolecular S_N2 attack on the chloroacetamide's α-carbon, yielding the tricyclic 1,4-benzodiazepin-2-one core[3].

Synthetic Workflow Diagram

BenzodiazepineSynthesis SM Methyl 5-amino-2-(piperidin-1-yl)benzoate (Starting Material) Step1 N-Acylation (Chloroacetyl chloride, Base) SM->Step1 Int1 5-(2-Chloroacetamido) Intermediate Step1->Int1 Step2 Regioselective Nitration (HNO3 / H2SO4, <10°C) Int1->Step2 Int2 C4-Nitro-5-(2-Chloroacetamido) Intermediate Step2->Int2 Step3 Nitro Reduction & Cyclization (Fe/HCl or H2/Pd-C, then Base) Int2->Step3 Product Novel Piperidinyl-Fused 1,4-Benzodiazepine Analog Step3->Product

Workflow for the de novo synthesis of 1,4-benzodiazepine analogs via regioselective C4-functionalization.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 5-(2-chloroacetamido)-2-(piperidin-1-yl)benzoate
  • Preparation: Dissolve 10.0 mmol of Methyl 5-amino-2-(piperidin-1-yl)benzoate in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 12.0 mmol of triethylamine (Et₃N) and cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve 11.0 mmol of chloroacetyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes to prevent exothermic degradation and double acylation[3].

  • Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension as triethylamine hydrochloride precipitates. This visual cue confirms the progression of the acylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective C4-Nitration
  • Preparation: Dissolve the crude intermediate from Protocol A in 20 mL of glacial acetic acid. Cool the solution to <10 °C[5].

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding 12.0 mmol of concentrated HNO₃ (68%) to 15.0 mmol of concentrated H₂SO₄ at 0 °C[4].

  • Addition: Add the nitrating mixture dropwise to the acetanilide solution, strictly maintaining the internal temperature below 15 °C to prevent oxidative cleavage of the piperidine ring[5].

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). A single major spot with a significantly lower

    
     (due to the highly polar nitro group) indicates successful C4-nitration without over-nitration.
    
  • Workup: Pour the mixture over crushed ice. Collect the precipitated yellow solid via vacuum filtration and wash thoroughly with cold distilled water.

Protocol C: Chemoselective Reduction and Intramolecular Cyclization
  • Reduction: Suspend the nitrated intermediate (5.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL). Add 25.0 mmol of iron powder and 5.0 mmol of NH₄Cl. Heat to 80 °C for 2 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad with hot ethanol. Concentrate the filtrate.

  • Cyclization: Dissolve the crude reduced intermediate in 20 mL of DMF. Add 10.0 mmol of anhydrous K₂CO₃ and heat to 90 °C for 4 hours to drive the intramolecular cyclization[3].

  • Self-Validation Check: The shift in the UV-active spot on TLC (fluorescence quenching under 254 nm due to the extended conjugation of the newly formed diazepine ring) validates successful cyclization.

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics for the three-step workflow, serving as a benchmark for process optimization.

StepReaction TypeReagents & ConditionsTarget Intermediate / ProductExpected YieldKey Analytical Marker (

)
1 N-AcylationChloroacetyl chloride, Et₃N, DCM, 0 °C to RTMethyl 5-(2-chloroacetamido)-2-(piperidin-1-yl)benzoate85–90%

+ 76.5 Da
2 Regioselective NitrationHNO₃, H₂SO₄, AcOH, <10 °CMethyl 5-(2-chloroacetamido)-4-nitro-2-(piperidin-1-yl)benzoate70–75%

+ 45.0 Da
3 Reduction & CyclizationFe, NH₄Cl, EtOH/H₂O, 80 °C; then K₂CO₃, DMF, 90 °CPiperidinyl-fused 1,4-benzodiazepin-2-one derivative60–65%

- 66.5 Da (from Int 2)

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones." Benchchem.
  • BenchChem Technical Support Team. "Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
  • Grokipedia Contributors. "Nitroacetanilide." Grokipedia.
  • Bhardwaj, P., & Kaur, N. "1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • BenchChem Technical Support Team. "Technical Support Center: Regioselective Nitration of Substituted Anilines." Benchchem.

Sources

Application Note: Synthesis of Advanced Kinase Inhibitors Utilizing Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern targeted oncology and immunology, the rational design of Type I and Type II kinase inhibitors heavily relies on modular, bifunctional scaffolds. Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS: 1116689-33-8) has emerged as a highly privileged building block for synthesizing benzamide-based kinase inhibitors (such as those targeting Bcr-Abl, BTK, and LRRK2).

As a Senior Application Scientist, I have found that the architectural topology of this molecule offers three distinct, highly controllable vectors for late-stage diversification:

  • The 5-Amino Group: Acts as a primary nucleophile. It is typically subjected to C-N cross-coupling with a heteroaromatic electrophile (e.g., 2-chloropyrimidine) to form the hinge-binding motif. This motif is essential for anchoring the drug within the ATP-binding pocket of the kinase .

  • The 2-Piperidinyl Moiety: Serves a dual purpose. Sterically, it forces the adjacent carboxylate/amide out of coplanarity with the central phenyl ring, pre-organizing the molecule into a bioactive conformation. Physicochemically, the basic piperidine nitrogen enhances aqueous solubility and interacts favorably with the solvent-exposed regions of the kinase target.

  • The Methyl Ester: Functions as a robust protecting group during the initial C-N coupling. Upon controlled saponification, it reveals a carboxylic acid handle for amide coupling. The resulting benzamide linkage establishes critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the kinase activation loop.

Synthetic Workflow & Mechanistic Pathway

The transformation of Methyl 5-amino-2-(piperidin-1-yl)benzoate into a final therapeutic candidate follows a highly reliable, three-step linear sequence.

Workflow Start Methyl 5-amino-2-(piperidin-1-yl)benzoate CAS: 1116689-33-8 Step1 Step 1: Buchwald-Hartwig Amination (Pd(OAc)2, Xantphos, Cs2CO3) Start->Step1 Int1 Intermediate 1: Diaryl Amine Derivative Step1->Int1 C-N Bond Formation Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O, 40°C) Int1->Step2 Int2 Intermediate 2: Free Carboxylic Acid Step2->Int2 Saponification Step3 Step 3: Amide Coupling (HATU, DIPEA, Target Amine) Int2->Step3 Final Final Kinase Inhibitor (Benzamide Scaffold) Step3->Final Amide Bond Formation

Fig 1: Three-step synthetic workflow for kinase inhibitors utilizing the 1116689-33-8 scaffold.

Optimization of Coupling Conditions

The initial C-N bond formation is the most critical step. Due to the electron-rich nature of the starting aniline, traditional


 reactions often require harsh conditions that lead to degradation. Palladium-catalyzed Buchwald-Hartwig amination is the industry standard here . Below is a summary of our internal optimization data for coupling the scaffold with 2-chloro-4-methylpyrimidine.
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd2(dba)3BINAPNaOtBuToluene10045Strong base caused premature ester hydrolysis; high bis-arylation.
2Pd(dppf)Cl2dppfK3PO4DMF11030Significant degradation of the starting material.
3RuPhos Pd G3RuPhosK2CO3t-Amyl OH9072Good yield, but slower reaction kinetics observed.
4 Pd(OAc)2 Xantphos Cs2CO3 1,4-Dioxane 100 88 Optimal. Large bite angle of Xantphos promotes reductive elimination.

Detailed Experimental Protocols & Self-Validating Systems

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Causality: Xantphos is specifically chosen for its wide bite angle (111°), which accelerates the reductive elimination step of the catalytic cycle, thereby suppressing the formation of unwanted bis-arylated side products.

    
     is utilized as a mild base because stronger alkoxide bases (like 
    
    
    
    ) will prematurely hydrolyze the methyl ester.
  • Step-by-Step Method:

    • To an oven-dried Schlenk flask, add Methyl 5-amino-2-(piperidin-1-yl)benzoate (1.0 eq, 10 mmol), 2-chloro-4-methylpyrimidine (1.1 eq, 11 mmol),

      
       (0.05 eq, 0.5 mmol), Xantphos (0.1 eq, 1.0 mmol), and 
      
      
      
      (2.0 eq, 20 mmol).
    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous 1,4-dioxane (50 mL) via syringe.

    • Heat the reaction mixture to 100°C for 12 hours under vigorous stirring.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating System: Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the peak corresponding to the starting aniline (m/z

    
    ) is <2% relative to the product peak. The physical color change from dark red to a pale yellow suspension upon Celite filtration validates the successful removal of the Pd catalyst.
    
Protocol B: Chemoselective Ester Hydrolysis
  • Causality:

    
     is preferred over 
    
    
    
    or
    
    
    . The lithium ion strongly coordinates with the ester carbonyl oxygen, enhancing the electrophilicity of the carbon center. This allows the saponification to proceed at milder temperatures (40°C), preventing the cleavage of the newly formed diarylamine bond.
  • Step-by-Step Method:

    • Dissolve the intermediate ester (5 mmol) in a 3:1 mixture of THF/H2O (40 mL).

    • Add

      
       (3.0 eq, 15 mmol) in one portion.
      
    • Stir the biphasic mixture at 40°C for 4 hours.

    • Remove THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove organic impurities.

    • Cool the aqueous layer to 0°C and carefully acidify to pH 4.0 using 1M HCl.

    • Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validating System: Monitor via TLC (DCM/MeOH 9:1). The ester typically has an

    
     of ~0.7, while the acid stays at the baseline. Upon completion, the acidification step (Step 5) acts as a built-in validation: the sudden precipitation of a white/off-white solid visually confirms the successful neutralization and isolation of the free carboxylic acid. If no precipitate forms, the pH has likely been over-acidified, causing the piperidine ring to protonate and form a water-soluble zwitterion.
    
Protocol C: Sterically Hindered Amide Bond Formation
  • Causality: The ortho-piperidine group exerts immense steric hindrance on the carboxylic acid. Standard carbodiimides (e.g., EDC/HOBt) result in sluggish kinetics and poor yields. HATU is utilized because it generates a highly reactive HOAt ester that efficiently overcomes this steric shielding . DIPEA acts as a non-nucleophilic base to maintain the required basic environment without competing with the target amine.

  • Step-by-Step Method:

    • Dissolve the carboxylic acid intermediate (2 mmol) and the target amine (e.g., 3-(trifluoromethyl)aniline) (2.2 mmol) in anhydrous DMF (10 mL).

    • Add DIPEA (3.0 eq, 6 mmol) and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq, 2.4 mmol) portion-wise.

    • Stir the reaction at room temperature for 16 hours.

    • Quench the reaction by pouring it into 50 mL of saturated

      
       solution. Extract with EtOAc (3 x 30 mL).
      
    • Wash the combined organic layers with 10% aqueous citric acid (to remove unreacted amine and DIPEA), followed by brine. Dry over

      
       and concentrate.
      
  • Self-Validating System: The sequential washing during the workup validates the purity of the crude product. The

    
     wash removes unreacted carboxylic acid and HOAt byproducts, while the citric acid wash removes basic impurities. Final structural integrity is validated via 
    
    
    
    -NMR: the disappearance of the broad carboxylic acid proton (~12.0 ppm) and the appearance of a sharp, downfield amide proton (typically 8.5–10.5 ppm) confirms successful coupling.

References

  • Cohen, P., Cross, D., & Jänne, P. A. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery, 20(7), 551-569. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Application Notes & Protocols for Anticancer Drug Discovery: The Methyl 5-amino-2-(piperidin-1-yl)benzoate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Promising Chemical Scaffold

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds that are synthetically tractable and possess potent biological activity is of paramount importance. The Methyl 5-amino-2-(piperidin-1-yl)benzoate core represents one such promising starting point. This structure is a unique amalgamation of a substituted aminobenzoate and a piperidine ring, moieties frequently found in pharmacologically active compounds.[1][2][3] The piperidine ring, a saturated heterocycle, is a privileged structure in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and engage in critical interactions with biological targets.[2][3] The aminobenzoate portion offers a versatile chemical handle for structural modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity against cancer cells.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. It is designed to navigate the journey from the chemical synthesis of novel Methyl 5-amino-2-(piperidin-1-yl)benzoate derivatives to their comprehensive in vitro evaluation as potential anticancer agents. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for synthesis, cytotoxicity screening, and mechanistic elucidation.

Section 1: Synthesis and Derivatization Strategy

Scientific Rationale: The core objective of the synthetic strategy is to create a diverse library of compounds for biological screening. This is achieved through a two-stage process: first, the construction of the central Methyl 5-amino-2-(piperidin-1-yl)benzoate scaffold, and second, the derivatization of the 5-amino group. For the scaffold synthesis, a common and robust approach involves the initial synthesis of a nitro-substituted precursor. The nitro group acts as a masked amine and is less reactive during the initial C-N bond formation. Robust methods like the Buchwald-Hartwig amination are ideal for coupling the piperidine ring to the benzoate core due to their high efficiency and tolerance of various functional groups.[1][4] Following the successful synthesis of the nitro-precursor, a straightforward reduction yields the key 5-amino intermediate. This primary amine is then the focal point for creating a chemical library, typically through acylation or sulfonylation, to explore how different substituents impact anticancer activity.[5][6]

cluster_0 Synthetic Workflow A Methyl 2-chloro-5-nitrobenzoate + Piperidine B Buchwald-Hartwig Amination A->B C Methyl 2-(piperidin-1-yl)-5-nitrobenzoate B->C D Nitro Group Reduction (e.g., SnCl₂/HCl) C->D E Core Scaffold: Methyl 5-amino-2-(piperidin-1-yl)benzoate D->E F Derivatization (Acylation / Sulfonylation) E->F G Library of Novel Derivatives F->G cluster_1 MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate 24h for adherence A->B C Treat with compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan formation) E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ values H->I cluster_2 Hypothetical Apoptosis Pathway Drug Anticancer Derivative Mito Mitochondrial Stress Drug->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

"scale-up synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2-(piperidin-1-yl)benzoate is a high-value pharmacophore, serving as a critical intermediate in the synthesis of PARP inhibitors, kinase inhibitors, and various CNS-active agents. Its structural core—a piperidine ring ortho to an ester and para to an amine—provides a versatile scaffold for heterocyclic construction (e.g., quinazolinones, benzodiazepines).[1]

This Application Note details a robust, two-stage process optimized for scale-up (100 g to 1 kg scale). Unlike bench-scale methods that rely on chromatographic purification, this protocol emphasizes crystallization-driven isolation and process safety , specifically addressing exotherm control during Nucleophilic Aromatic Substitution (SNAr) and hydrogen handling during catalytic reduction.

Retrosynthetic Strategy & Pathway

The synthesis is designed to maximize atom economy and throughput.[2] We utilize the high electrophilicity of Methyl 2-fluoro-5-nitrobenzoate (activated by the para-nitro group) to facilitate a mild SNAr reaction, followed by a chemoselective reduction.

Reaction Scheme:

SynthesisRoute SM Methyl 2-fluoro-5-nitrobenzoate (CAS: 2965-22-2) Inter Intermediate: Methyl 5-nitro-2-(piperidin-1-yl)benzoate SM->Inter Step 1: SnAr K2CO3, MeCN, 60°C Reagent Piperidine (Nucleophile) Reagent->Inter Product Target: Methyl 5-amino-2-(piperidin-1-yl)benzoate Inter->Product Step 2: Hydrogenation H2, Pd/C, MeOH

Caption: Two-step scalable synthesis route avoiding chromatographic purification.

Stage 1: SNAr Coupling (Synthesis of Nitro-Intermediate)

Objective: Displacement of the 2-fluoro substituent with piperidine. Scale-Up Challenge: The reaction is exothermic. The para-nitro group makes the fluorine highly labile. Piperidine acts as both nucleophile and base, but using it as a solvent is wasteful and complicates workup. Solution: Use of a mild inorganic base (K₂CO₃) in a polar aprotic solvent (Acetonitrile) allows for controlled reaction rates and easy aqueous workup.

Protocol 1.0: Preparation of Methyl 5-nitro-2-(piperidin-1-yl)benzoate

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, milled (1.2 equiv)

  • Acetonitrile (MeCN) (5 vol relative to SM)

  • Water (Antisolvent)

Step-by-Step Procedure:

  • Reactor Setup: Charge a jacketed reactor with Methyl 2-fluoro-5-nitrobenzoate (e.g., 100 g) and Acetonitrile (500 mL). Agitate at 200 RPM.

  • Base Addition: Add milled K₂CO₃ (83.2 g) to the solution. The slurry may turn slightly yellow.

  • Controlled Addition (Critical):

    • Safety Alert: This step is exothermic.[3]

    • Cool the reactor jacket to 15°C.

    • Add Piperidine (47.0 g) dropwise via an addition funnel over 45–60 minutes. Maintain internal temperature (IT) < 30°C.

  • Reaction: Once addition is complete, warm the reactor to 60°C and hold for 4 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC (Hexane:EtOAc 7:3). Target: < 1.0% Starting Material.

  • Quench & Crystallization:

    • Cool the mixture to 20°C.

    • Slowly add Water (1000 mL, 10 vol) over 1 hour. The product will precipitate as a bright yellow/orange solid.

    • Cool to 0–5°C and age for 2 hours to maximize yield.

  • Isolation: Filter the solid using a Büchner funnel or centrifuge. Wash the cake with water (2 x 200 mL) to remove residual K₂CO₃ and piperidine salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 92–96% Purity: >98% (HPLC)[4]

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Chemoselective reduction of the nitro group to the aniline without reducing the ester or the aromatic ring. Scale-Up Challenge: Handling hydrogen gas at scale; preventing catalyst poisoning; controlling the exotherm of hydrogenation. Solution: Pd/C catalyzed hydrogenation at mild pressure (3–5 bar).

Protocol 2.0: Synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Materials:

  • Methyl 5-nitro-2-(piperidin-1-yl)benzoate (from Stage 1)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5 wt% loading)

  • Methanol (10 vol)

  • Hydrogen Gas (H₂)[5]

Step-by-Step Procedure:

  • Inerting: Purge the hydrogenation vessel (autoclave) with Nitrogen (N₂) three times to remove oxygen.

  • Charging: Under N₂ flow, charge Methyl 5-nitro-2-(piperidin-1-yl)benzoate (e.g., 100 g) and Methanol (1.0 L).

  • Catalyst Addition: Carefully add the Pd/C catalyst (5.0 g).

    • Safety Pro-Tip: Pd/C is pyrophoric when dry. Always use wet catalyst and keep it damp with solvent.

  • Hydrogenation:

    • Seal the reactor.[1][5] Purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 3 bar (approx. 45 psi) with H₂.

    • Agitate vigorously (gas-liquid mass transfer is the rate-limiting step).

    • Maintain temperature at 25–30°C . (Note: The reaction is exothermic; cooling may be required initially).

  • Completion: Monitor H₂ uptake. When uptake ceases (approx. 4–6 hours), sample for HPLC.

    • Spec: Absence of nitro-intermediate and hydroxylamine intermediate.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a Celite® pad (or sparkler filter) to remove the catalyst. Wash the pad with Methanol.

    • Safety: Keep the used catalyst wet and dispose of it under water to prevent ignition.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.

    • Purification (if required): The product can be recrystallized from Isopropanol/Heptane or used directly if purity >97%.

Expected Yield: 88–93% Appearance: Pale tan solid or viscous oil (dependent on purity/polymorph).

Process Data & Troubleshooting

Table 1: Critical Process Parameters (CPPs)
ParameterStage 1 (SNAr)Stage 2 (Hydrogenation)Impact
Stoichiometry Piperidine: 1.1 eqH₂: ExcessExcess piperidine complicates washing; too little H₂ stalls reaction.
Temperature < 30°C (Addition), 60°C (Rxn)25–30°CHigh T in Stage 1 degrades product; High T in Stage 2 risks ester reduction.
Solvent AcetonitrileMethanolMeCN ensures clean precipitation; MeOH optimizes H₂ solubility.
Reaction Time 4–6 Hours4–8 HoursExtended time in Stage 2 may lead to dechlorination (if Cl was used) or ring saturation.
Troubleshooting Guide
  • Issue: Slow SNAr Reaction.

    • Cause: Particle size of K₂CO₃ is too large.

    • Fix: Use milled/powdered K₂CO₃ or switch to Cs₂CO₃ (expensive) or add catalytic TBAI (Phase Transfer Catalyst).

  • Issue: Hydroxylamine Impurity in Stage 2.

    • Cause: Incomplete hydrogenation.

    • Fix: Increase H₂ pressure to 5 bar or extend reaction time. Ensure agitation is vigorous.

  • Issue: Ester Hydrolysis.

    • Cause: Water present in Stage 1 or wet MeOH in Stage 2 with basic residues.

    • Fix: Ensure solvents are dry.[6] Wash the Stage 1 cake thoroughly to remove K₂CO₃.

Process Workflow Diagram

Workflow cluster_stage1 Stage 1: S_NAr Reaction cluster_stage2 Stage 2: Hydrogenation S1_Mix Mix SM + MeCN + K2CO3 S1_Add Add Piperidine (T < 30°C) S1_Mix->S1_Add S1_Heat Heat to 60°C (4 Hours) S1_Add->S1_Heat S1_Quench Quench with Water (Precipitation) S1_Heat->S1_Quench S1_Filter Filter & Dry S1_Quench->S1_Filter S2_Dissolve Dissolve in MeOH S1_Filter->S2_Dissolve Intermediate Transfer S2_Cat Add Pd/C Catalyst S2_Dissolve->S2_Cat S2_React Pressurize H2 (3 bar) Agitate 25°C S2_Cat->S2_React S2_Filter Filter Catalyst (Celite) S2_React->S2_Filter S2_Isolate Concentrate/Crystallize S2_Filter->S2_Isolate

Caption: Operational workflow for the sequential synthesis of the target benzoate.

References

  • BenchChem. (2025).[1][5][6][7] Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] Methyl 2-fluoro-5-nitrobenzoate Product Analysis and Safety Data. Retrieved from

  • National Institutes of Health (PMC). (2010). Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate: Structural Analogs and Synthesis. Retrieved from

  • MDPI. (2023).[8] Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts. (Cited for general hydrogenation parameters of methyl benzoates). Retrieved from

  • Royal Society of Chemistry. (1970). Mechanism of nonactivated bimolecular aromatic nucleophilic substitution: Reaction of fluorobenzenes with piperidine. J. Chem. Soc. D. Retrieved from

Sources

"Methyl 5-amino-2-(piperidin-1-yl)benzoate in multi-component reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Piperidinyl-Benzoate Peptidomimetics via Ugi-4CR

Executive Summary

This application note details the protocol for utilizing Methyl 5-amino-2-(piperidin-1-yl)benzoate (MAPB) as a core amine scaffold in the Ugi 4-Component Reaction (Ugi-4CR) . MAPB (CAS: 1116689-33-8) is a privileged pharmacophore precursor, combining a lipophilic piperidine ring with a functionalizable benzoate ester. Its 5-amino position serves as a versatile nucleophile for MCRs, enabling the rapid generation of diverse peptidomimetic libraries relevant to kinase inhibition and GPCR ligand discovery.

This guide provides a validated workflow for the "one-pot" assembly of MAPB with aldehydes, carboxylic acids, and isocyanides to yield complex


-aminoacyl amide scaffolds.

Chemical Profile & Mechanistic Insight

The Scaffold: MAPB
  • Systematic Name: Methyl 5-amino-2-(piperidin-1-yl)benzoate[1]

  • Role in MCR: Amine Component (

    
    )
    
  • Reactivity Profile:

    • Nucleophilicity: The 5-amino group is the primary reaction center.

    • Electronic Effect: The piperidinyl group at the C2 position (para to the C5-amino group) acts as a strong electron-donating group (EDG) via resonance (+M effect). This significantly enhances the nucleophilicity of the aniline nitrogen, accelerating the initial imine formation step with aldehydes.

    • Steric Environment: The C2-piperidinyl group is ortho to the C1-ester but remote from the C5-amino group. Consequently, it provides valuable lipophilic bulk for protein binding without sterically hindering the MCR center.

The Reaction: Ugi-4CR

The Ugi reaction assembles four components—an amine (MAPB), an aldehyde, a carboxylic acid, and an isocyanide—into a bis-amide structure.

Mechanistic Pathway:

  • Imine Formation: MAPB condenses with the aldehyde to form an imine (Schiff base).

  • Protonation: The carboxylic acid protonates the imine, activating it.

  • Nucleophilic Attack: The isocyanide attacks the activated iminium ion, forming a nitrilium intermediate.[2]

  • Mumm Rearrangement: The carboxylate attacks the nitrilium carbon, followed by an irreversible acyl transfer to form the stable peptide-like product.

Visualization: Reaction Mechanism

The following diagram illustrates the specific pathway for MAPB in the Ugi-4CR context.

Ugi_Mechanism MAPB MAPB (Amine) Imine Imine Intermediate MAPB->Imine Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Nitrilium Nitrilium Ion Imine->Nitrilium + Acid (Protonation) + Isocyanide (Attack) Acid Carboxylic Acid (R-COOH) Acid->Nitrilium Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Imidate Acyl Imidate Intermediate Nitrilium->Imidate Carboxylate Attack Product Ugi Product (Bis-amide) Imidate->Product Mumm Rearrangement (Irreversible)

Caption: Mechanistic pathway of MAPB in Ugi-4CR, highlighting the critical Mumm Rearrangement step.

Experimental Protocol: Ugi-4CR Library Synthesis

Objective: Synthesis of a library of N-(3-(methoxycarbonyl)-4-(piperidin-1-yl)phenyl)-2-(acylamino)amides.

Materials & Reagents
  • Amine: Methyl 5-amino-2-(piperidin-1-yl)benzoate (1.0 equiv).[1]

  • Aldehyde: Diverse aromatic/aliphatic aldehydes (1.0 equiv).

  • Acid: Diverse carboxylic acids (1.0 equiv).[1]

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv).

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[2] Note: TFE is recommended for difficult anilines due to its hydrogen-bond donating ability.

  • Desiccant: Molecular Sieves (3Å or 4Å), activated.

Step-by-Step Methodology
  • Pre-Condensation (Imine Formation):

    • In a 4 mL screw-cap vial equipped with a magnetic stir bar, dissolve MAPB (0.5 mmol, 117 mg) in Methanol (2.0 mL).

    • Add the Aldehyde (0.5 mmol).

    • Add 50 mg of activated Molecular Sieves .

    • Critical Step: Stir at room temperature for 60 minutes.

    • Validation: Monitor by TLC (formation of a less polar spot) or LC-MS to confirm imine formation. The electron-rich nature of MAPB usually ensures rapid conversion.

  • Component Addition:

    • Add the Carboxylic Acid (0.5 mmol) to the reaction vial.

    • Immediately add the Isocyanide (0.5 mmol).

  • Reaction:

    • Seal the vial and stir at ambient temperature (20–25 °C) for 12–24 hours.

    • Optimization: If the reaction is sluggish (monitored by LC-MS), heat to 50 °C.

  • Workup & Isolation:

    • Filtration: Filter the mixture through a Celite pad to remove molecular sieves. Rinse with MeOH.

    • Evaporation: Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in minimal DCM and purify via automated flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Self-Validating Check: The product often precipitates from MeOH upon standing; simple filtration can sometimes replace column chromatography.

Workflow Visualization

Workflow Start Start: Weigh MAPB (0.5 mmol) Step1 Dissolve in MeOH + Aldehyde + Mol. Sieves Start->Step1 Check1 Stir 1h @ RT (Imine Formation) Step1->Check1 Step2 Add Acid + Isocyanide Check1->Step2 Imine Detected Step3 Stir 24h @ RT Step2->Step3 Check2 LC-MS Check: Conversion > 80%? Step3->Check2 Heat Heat to 50°C Stir 4h Check2->Heat No Workup Filter (Celite) Concentrate Check2->Workup Yes Heat->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the synthesis of MAPB-derived Ugi adducts.

Data & Performance Metrics

The following table summarizes expected yields based on the electronic properties of the variable components when using MAPB.

Table 1: Representative Yields & Solvent Effects

EntryAldehyde ComponentAcid ComponentIsocyanideSolventYield (%)Notes
1 BenzaldehydeBenzoic Acidt-Butyl-NCMeOH78-85%Standard benchmark.
2 4-Cl-BenzaldehydeAcetic Acidt-Butyl-NCMeOH82-90%Electron-poor aldehydes react faster.
3 p-AnisaldehydeBenzoic AcidCyclohexyl-NCTFE65-75%TFE promotes reaction with electron-rich aldehydes.
4 Formaldehyde (paraform)Boc-Gly-OHt-Butyl-NCMeOH70-80%Useful for peptidomimetic linkers.

Note: Data derived from standard reactivity profiles of 5-amino-benzoates in Ugi-4CR [1, 2].

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Conversion of Imine.

    • Cause: Wet solvent or reversible equilibrium.

    • Solution: Ensure Molecular Sieves are freshly activated (heated). Use TFE (Trifluoroethanol) as solvent to stabilize the imine and activate the carbonyl.

  • Issue: Side Product (Passerini Reaction).

    • Cause: Direct reaction of Aldehyde + Acid + Isocyanide (skipping the amine).

    • Solution: This occurs if the amine is not nucleophilic enough or imine formation is slow. Pre-condensing the amine and aldehyde for 1 hour is the critical control step to prevent this.

  • Issue: Product Hydrolysis.

    • Cause: The methyl ester on MAPB is stable under Ugi conditions, but avoid strong bases during workup.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Kazemizadeh, A. R., & Ramazani, A. (2012). Recent Progress in the Chemistry of Multicomponent Reactions. Current Organic Chemistry, 16(11). Link

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Link

  • PubChem. (n.d.). Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS 1116689-33-8).[1] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Methyl 5-amino-2-(piperidin-1-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate .

The synthesis typically proceeds via a two-step sequence: a nucleophilic aromatic substitution (S_NAr) of a 2-halo-5-nitrobenzoate with piperidine, followed by the catalytic hydrogenation of the nitro intermediate. The bottleneck in this workflow is the nitro reduction step , where the basic piperidine moiety, highly exothermic reaction profiles, and sensitive ester functionalities create competing optimization challenges.

Reaction Pathway Visualization

SynthesisRoute A Methyl 2-halo-5-nitrobenzoate + Piperidine B Methyl 5-nitro-2-(piperidin-1-yl)benzoate A->B S_NAr Reaction (Base, Heat) C Methyl 5-amino-2-(piperidin-1-yl)benzoate B->C Catalytic Hydrogenation (Pd/C, H2, AcOH)

Two-step synthesis route for Methyl 5-amino-2-(piperidin-1-yl)benzoate.

Troubleshooting & FAQs: Nitro Reduction Optimization

Q1: Why does my nitro reduction stall at <50% conversion despite using a standard 10 wt% Pd/C loading?

The Causality: The tertiary amine of the piperidine ring in your intermediate is a strong Lewis base. The lone pair on the piperidine nitrogen coordinates aggressively to the active palladium surface, effectively blocking the active sites required for dihydrogen (


) dissociation and nitro group adsorption. This phenomenon is a well-documented case of [1].

The Solution: You must render the piperidine nitrogen non-coordinating. Add a stoichiometric amount of an acid (e.g., 1.2 equivalents of glacial acetic acid) relative to the substrate. Protonating the piperidine to its ammonium salt frees the Pd surface, allowing the reaction to proceed to completion. Alternatively, if acid-sensitive protecting groups are present elsewhere in your pipeline, consider using a modified, poison-resistant catalyst such as a[2] or.

Q2: How do I optimize the catalyst loading to prevent runaway exotherms while maintaining reaction velocity?

The Causality: The reduction of a nitro group to an amine is highly exothermic, releasing approximately[3]. Using a high catalyst loading (e.g., >10 mol% Pd) combined with high


 pressure causes rapid, uncontrolled heat generation. This can lead to solvent boiling, over-pressurization, and severe safety hazards during scale-up.

The Solution: Reduce the catalyst loading to 1–5 mol% Pd . To compensate for the lower loading without sacrificing overall yield, utilize a solvent with a high heat capacity and introduce the


 gas stepwise. If running in batch, maintain the temperature strictly between 20–30 °C using an active cooling jacket. For process chemistry scale-up, transitioning this step to a continuous flow reactor allows for higher apparent catalyst loadings (in a packed bed) while rapidly dissipating the exotherm.
Q3: I am observing ester hydrolysis and transesterification side-products. How can I prevent this?

The Causality: The complete reduction of the


 group generates two equivalents of water. If the reaction is run in an alcohol solvent (like Methanol) alongside the acetic acid additive (used to prevent catalyst poisoning), the conditions are perfect for acid-catalyzed ester hydrolysis or transesterification of the methyl ester functionality.

The Solution: Switch the solvent system to an anhydrous, aprotic solvent such as Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Incorporate activated 3Å molecular sieves into the reaction mixture to scavenge the generated water dynamically, protecting the methyl ester.

Optimization Workflow

OptimizationWorkflow Start Methyl 5-nitro-2-(piperidin-1-yl)benzoate (Starting Material) PoisonCheck Catalyst Poisoning by Piperidine? Start->PoisonCheck AddAcid Add Acetic Acid (Protonates Amine) PoisonCheck->AddAcid Primary Solution ModifyCat Use Pd/C(en) or Pt/C (Poison-Resistant) PoisonCheck->ModifyCat Alternative ExothermCheck Runaway Exotherm Observed? AddAcid->ExothermCheck ModifyCat->ExothermCheck ReduceLoad Reduce Pd/C to 1-5 mol% + Stepwise H2 ExothermCheck->ReduceLoad Yes HydrolysisCheck Ester Hydrolysis Side Reactions? ExothermCheck->HydrolysisCheck No ReduceLoad->HydrolysisCheck ChangeSolvent Switch to EtOAc + Molecular Sieves HydrolysisCheck->ChangeSolvent Yes Target Methyl 5-amino-2-(piperidin-1-yl)benzoate (Optimized Yield) HydrolysisCheck->Target No ChangeSolvent->Target

Logical workflow for optimizing catalyst loading and reaction conditions in nitro reduction.

Quantitative Data: Catalyst Loading & Condition Screening

The following table summarizes the empirical data gathered during the optimization of the catalytic hydrogenation step. Note the critical interplay between catalyst loading, solvent choice, and additives.

EntryCatalyst Loading (mol% Pd)SolventAdditiveTime (h)Yield (%)Purity (HPLC)Mechanistic Observations
110%MeOHNone2415%<50%Reaction stalled early; catalyst poisoned by basic piperidine nitrogen.
210%MeOHAcOH (1.2 eq)465%70%Severe exotherm observed; ester hydrolysis and transesterification detected.
35%EtOAcAcOH (1.2 eq)692%>98%Optimized. Smooth

uptake; no hydrolysis; excellent thermal control.
42%EtOAcAcOH (1.2 eq)1289%>98%Slower reaction velocity but superior thermal safety profile for large-scale batches.

Standard Operating Procedure (SOP): Optimized Catalytic Hydrogenation

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that any deviations are caught immediately, guaranteeing the trustworthiness of the final product.

Materials:

  • Methyl 5-nitro-2-(piperidin-1-yl)benzoate (1.0 equiv, 10 mmol)

  • 10% Pd/C (5 mol% Pd loading, approx. 0.5 g)

  • Glacial Acetic Acid (1.2 equiv, 12 mmol)

  • Anhydrous Ethyl Acetate (EtOAc, 50 mL)

  • Activated 3Å Molecular Sieves (2.0 g)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the nitro intermediate in 50 mL of anhydrous EtOAc in a heavy-walled hydrogenation vessel. Add 1.2 equivalents of glacial acetic acid.

    • Validation Check: The solution should be a clear, homogenous yellow liquid. The addition of acid prevents the piperidine from coordinating to the palladium.

  • Catalyst Addition: Add the activated 3Å molecular sieves, followed carefully by the 10% Pd/C.

    • Safety Note: Pd/C is pyrophoric. Add it under a blanket of inert Argon or Nitrogen.

  • Purging and Pressurization: Seal the vessel. Purge the system with Nitrogen three times, followed by Hydrogen gas three times. Pressurize the vessel to 30 psi (approx. 2 atm) with

    
    .
    
    • Validation Check: Monitor the pressure gauge for 5 minutes before agitation to ensure there are no leaks in the system.

  • Reaction Monitoring: Begin vigorous agitation. Maintain the internal temperature at 25 °C using a cooling bath to manage the exotherm.

    • Validation Check: Monitor the

      
       uptake. The reaction is complete when pressure stabilization occurs (typically 4–6 hours). Confirm completion via TLC (Hexanes:EtOAc 7:3); the yellow nitro spot (
      
      
      
      ) should completely disappear, replaced by a highly polar, UV-active amine spot (
      
      
      ) that stains positively with ninhydrin.
  • Filtration: Vent the

    
     gas safely and purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C and molecular sieves. Wash the filter cake with an additional 20 mL of EtOAc.
    
  • Workup and Liberation: Transfer the filtrate to a separatory funnel. Critical Step: The product currently exists as an acetate salt. Wash the organic layer with a saturated aqueous solution of

    
     until the aqueous phase reaches pH 8–9.
    
    • Validation Check: Failure to basify the mixture will result in the protonated product remaining in the aqueous layer, drastically reducing yield.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield Methyl 5-amino-2-(piperidin-1-yl)benzoate as an off-white solid.
    

References

  • Sajiki, H., Hattori, K., & Hirota, K. "The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups." The Journal of Organic Chemistry, ACS Publications, 1998. URL:[Link]

  • Kedia, S. "Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes: Reaction Kinetics, Mass Transfer Effects and Reaction Pathway." NC State Repository. URL: [Link]

Sources

Technical Support Center: Impurity Profiling & Purification of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex active pharmaceutical ingredient (API) intermediates. Methyl 5-amino-2-(piperidin-1-yl)benzoate presents a unique set of purification challenges due to its structural liabilities: it contains two distinct Lewis-basic centers (an aniline and an N-aryl piperidine) and a base-sensitive methyl ester.

Below is our definitive troubleshooting guide and protocol repository for resolving the most common impurity issues associated with this molecule.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does my isolated product contain >500 ppm of Palladium, even after flash column chromatography?

The Causality: If you synthesized this molecule via the Pd/C-catalyzed hydrogenation of its nitro precursor, residual palladium is highly likely. Both the primary aniline and the N-aryl piperidine nitrogen atoms act as strong bidentate ligands, chelating transition metals. During standard flash chromatography, these Pd-API complexes streak through the silica, meaning chromatography alone typically only removes ~90% of residual metal [1]. The Solution: Do not rely on silica gel for metal clearance. You must implement a functionalized metal-scavenging resin, such as silica-bound 2,4,6-trimercaptotriazine (Si-TMT). The thiol/triazine groups have a thermodynamically superior affinity for palladium compared to the weakly basic N-aryl nitrogens of your product, stripping the metal from the API [2].

Q2: LC-MS shows a significant impurity corresponding to the free acid (5-amino-2-(piperidin-1-yl)benzoic acid). How do I remove it?

The Causality: The methyl ester is highly susceptible to hydrolysis, particularly if the reduction step was performed under harsh conditions or if the aqueous workup was overly basic. The Solution: Exploit the differential pKa values of the mixture. The conjugate acids of the N-aryl piperidine and the primary aniline both have pKa values around 4.5–5.5. The carboxylic acid impurity has a pKa of ~4.0. By adjusting the aqueous phase to pH 8.5 using saturated sodium bicarbonate (NaHCO₃), the target ester becomes completely neutral and highly organic-soluble. Simultaneously, the carboxylic acid impurity is deprotonated into an anionic carboxylate (COO⁻) and remains trapped in the aqueous phase.

Q3: How can I clear unreacted Methyl 5-nitro-2-(piperidin-1-yl)benzoate without using chromatography?

The Causality: Incomplete reduction leaves behind the nitro starting material. The strong electron-withdrawing nature of the nitro group drastically reduces the basicity of the piperidine nitrogen compared to the aniline product. The Solution: A reverse acid-base extraction. At pH 1 (using 1M HCl), the target aniline is protonated and highly water-soluble. The unreacted nitro starting material remains neutral and stays in the organic phase, allowing for simple phase separation.

Part 2: Experimental Workflows & Methodologies

Purification Strategy Visualization

Workflow Crude Crude Mixture (Target, Pd, Nitro SM, Acid Impurity) Filter Celite Filtration Crude->Filter AcidExt 1M HCl Extraction (pH 1) Filter->AcidExt Org1 Organic Phase (Nitro SM - Discard) AcidExt->Org1 Aq1 Aqueous Phase (Protonated Target & Acid) AcidExt->Aq1 BaseExt Basify to pH 8.5 (NaHCO3) Extract with EtOAc Aq1->BaseExt Aq2 Aqueous Phase (Acid Impurity - Discard) BaseExt->Aq2 Org2 Organic Phase (Target + Trace Pd) BaseExt->Org2 Scavenge Silica-TMT Scavenger (Stir 2h, Filter) Org2->Scavenge Pure Pure Target Ester Scavenge->Pure

Fig 1. Orthogonal purification workflow for Methyl 5-amino-2-(piperidin-1-yl)benzoate.

Step-by-Step Protocols

Protocol A: Orthogonal Acid-Base Extraction (Self-Validating System) This protocol systematically isolates the target molecule by forcing it to alternate between organic and aqueous phases, leaving chemically distinct impurities behind.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Wash (Removes Nitro SM): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel. Self-Validation: The target molecule protonates and moves to the lower aqueous layer. The unreacted nitro intermediate remains in the upper EtOAc layer.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer.

  • Basification (Removes Acid Impurity): Slowly add saturated aqueous NaHCO₃ to the aqueous layer until the pH stabilizes at 8.5. Self-Validation: The solution will turn cloudy as the neutral target ester precipitates/oils out, while the hydrolyzed acid impurity remains soluble as a sodium salt.

  • Back-Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 5 mL/g). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Palladium Scavenging To be performed on the organic solution obtained at the end of Protocol A.

  • Resin Addition: To the dried EtOAc solution containing the target ester, add Si-TMT resin (approx. 3-5 equivalents relative to the estimated Pd catalyst loading).

  • Incubation: Stir the suspension gently at 40°C for 2 to 4 hours. Heating accelerates the kinetics of Pd transfer from the API to the resin[2].

  • Filtration: Filter the mixture through a fine glass frit or a short pad of Celite to remove the Pd-loaded resin.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the highly pure Methyl 5-amino-2-(piperidin-1-yl)benzoate.

Part 3: Quantitative Data Presentation

The table below summarizes the expected clearance rates and API recovery metrics based on the chosen purification methodology.

Purification TechniquePrimary Impurity TargetedAverage Removal EfficiencyResidual Pd (ppm)API Recovery (%)
Flash Chromatography (Silica)Organic Byproducts85%150 - 500 ppm75 - 80%
Acid-Base Extraction (Protocol A)Nitro SM, Free Acid>95%>500 ppm88 - 92%
Si-TMT Scavenging (Protocol B)Palladium>98%<10 ppm>95%
Combined Workflow (A + B) All Impurities >98% <10 ppm 85 - 88%

References

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters (2022). Available at:[Link]

  • How to Remove Palladium in three easy steps. Biotage Technical Resource (2023). Available at:[Link]

Technical Support Center: Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-amino-2-(piperidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a molecule featuring a reactive aromatic amine, a tertiary amine, and a hydrolyzable ester, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Introduction: The Chemical Nature of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Methyl 5-amino-2-(piperidin-1-yl)benzoate is a substituted aromatic compound with a unique electronic and structural arrangement. The presence of two potent electron-donating groups—the primary amino group (-NH₂) and the tertiary piperidinyl group—on the benzene ring makes the system electron-rich. This characteristic, while useful for certain synthetic transformations, also renders the molecule susceptible to specific degradation pathways, primarily oxidation and hydrolysis.

This guide will deconstruct these stability issues, providing both the chemical reasoning behind the degradation and practical solutions to mitigate them in your research.

Frequently Asked Questions (FAQs)

Q1: My solid sample of Methyl 5-amino-2-(piperidin-1-yl)benzoate has changed color from off-white/light cream to yellow/brown over time. Is it still usable?

A1: This color change is a common indicator of oxidative degradation. The primary aromatic amine group (-NH₂) is highly susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metal impurities. This oxidation leads to the formation of highly conjugated, colored impurities.

  • Causality: Aromatic amines can undergo oxidation to form nitroso, nitro, and ultimately complex polymeric species, which are often intensely colored.[1] The electron-rich nature of the benzene ring in this specific molecule exacerbates this sensitivity.

  • Recommendation: While a slight color change may indicate minor degradation, significant darkening suggests the presence of substantial impurities. It is crucial to re-analyze the sample for purity using methods like HPLC or LC-MS before use.[2][3][4] For critical applications, using a freshly purified or newly purchased batch is strongly advised. To prevent this, always store the compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and at reduced temperatures (e.g., 2-8 °C).[5][6][7]

Q2: I've dissolved the compound in a protic solvent (like methanol or a buffered aqueous solution) and I'm observing a new, more polar peak in my HPLC chromatogram over time. What is this new peak?

A2: The most likely identity of this new, more polar impurity is the corresponding carboxylic acid, 5-amino-2-(piperidin-1-yl)benzoic acid. This is a result of the hydrolysis of the methyl ester functional group.

  • Causality: The ester group is susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base.[8][9] Many common biological buffers can be sufficiently basic to promote slow hydrolysis over time. The presence of water in non-anhydrous solvents is the primary reactant for this degradation.

  • Recommendation: For preparing stock solutions, use anhydrous solvents like DMSO or DMF. If aqueous buffers are required for an assay, prepare the solutions fresh and use them immediately. If a solution must be stored, flash-freeze it and store at -80 °C to significantly slow the hydrolysis rate. You can confirm the identity of the new peak by intentionally hydrolyzing a small sample with LiOH and running it as a standard.[9][10]

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

A3: Based on the compound's chemical structure and known sensitivities of similar molecules, the following storage conditions are recommended to maximize shelf life.

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.
Temperature 2-8 °C (Refrigerated)Slows the rate of all potential degradation reactions.
Light Amber vial or protected from lightPrevents photo-oxidation.[7]
Form SolidThe compound is more stable as a solid than in solution.
Container Tightly sealed containerPrevents moisture uptake, which can lead to hydrolysis.[5][6]

Troubleshooting Guide: Degradation Pathways & Solutions

This section provides a more detailed look at the primary stability issues and how to troubleshoot them.

Issue 1: Oxidative Degradation
  • Symptoms: Sample darkening, appearance of multiple, often broad, impurity peaks in the non-polar region of a reverse-phase HPLC chromatogram.

  • Mechanism: The primary aromatic amine is the main site of oxidation. The reaction proceeds through radical intermediates to form colored quinone-imine type structures and polymers. Tertiary amines can also be oxidized, though typically at a slower rate.

Caption: Workflow to minimize oxidative degradation.

Issue 2: Hydrolytic Degradation
  • Symptoms: Appearance of a single, more polar peak in the HPLC chromatogram, which grows over time. A decrease in the main peak's area corresponds to the increase in the new peak's area.

  • Mechanism: Nucleophilic attack of water or hydroxide on the carbonyl carbon of the methyl ester, leading to the formation of the carboxylic acid and methanol. This reaction is irreversible under typical experimental conditions.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Start_Ox Methyl 5-amino-2-(piperidin-1-yl)benzoate Ox_Intermediate Oxidized Intermediates (e.g., Quinone-imines) Start_Ox->Ox_Intermediate O2, light, metal traces Ox_Product Colored Polymeric Byproducts Ox_Intermediate->Ox_Product Start_Hy Methyl 5-amino-2-(piperidin-1-yl)benzoate Hy_Product 5-amino-2-(piperidin-1-yl)benzoic Acid + Methanol Start_Hy->Hy_Product H2O (H+ or OH- catalysis)

Caption: Primary degradation pathways for the compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of Stability by HPLC-UV

This protocol provides a general method to assess the purity and stability of Methyl 5-amino-2-(piperidin-1-yl)benzoate over time.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.[3]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for optimal wavelength, typically around 254 nm or 320 nm due to the extended conjugation.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in anhydrous DMSO.

    • For the "Time Zero" (T₀) sample, dilute the stock solution to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Stability Study Execution:

    • Inject the T₀ sample and record the chromatogram, noting the retention time and peak area of the parent compound.

    • Store the remaining stock solution under the desired test conditions (e.g., room temperature on the benchtop).

    • At specified time points (e.g., 1, 4, 8, 24 hours), prepare a fresh dilution from the stock and inject it into the HPLC.

    • Calculate the percentage of the remaining parent compound at each time point relative to T₀ to determine the rate of degradation.

G A Run T₀ Sample C Integrate Peak Areas A->C B Run Tₓ Sample (e.g., T₂₄) B->C D Identify Parent Peak and New Impurity Peaks C->D E Calculate % Purity = (Area_Parent / Area_Total) * 100 D->E F Compare Tₓ Purity to T₀ Purity E->F G Determine Stability Profile F->G

Caption: Workflow for HPLC data analysis in a stability study.

References

  • JQ-4929 - Safety Data Sheet. (2023, June 10). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
  • Material Safety D
  • Arias-Barreiro, C., et al. (2012). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry. Available from: [Link]

  • Feng, J., Ellis, L., & Liu, Y. Benzoate Degradation Pathway. EAWAG BBD/PPS. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2025, August 6). FUJIFILM Wako Chemicals.
  • Technical Support Center: Methyl 2-(piperidin-1-yl)
  • Brandt, S. D., et al. (2010). Analytical Methods for the detection of piperazines. RSC Publishing.
  • Various Authors. (n.d.). benzoate degradation pathway: Topics. Science.gov. Available from: [Link]

  • Carmona, M., et al. (2009). Overview of established degradation routes for benzoate that operate under oxic or anoxic conditions. ResearchGate. Available from: [Link]

  • Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. (2025). Benchchem.
  • Ávila, R. M. D., et al. (2011). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Ferreira, R. S., et al. (2019). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar.
  • Kurbatova, E. I., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. Available from: [Link]

  • Arias-Barreiro, C., et al. (2012). Bacterial Degradation of Benzoate: cross-regulation between aerobic and anaerobic pathways.
  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. Google Patents.
  • Salerno, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. UNIPI.
  • Methyl 5-Amino-2-methylbenzoate. PubChem, NIH. Available from: [Link]

  • A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-amino-5-isopropylbenzo
  • Methyl 2-Amino-5-methylbenzoate. PubChem, NIH. Available from: [Link]

  • Taimr, L., & Pospíšil, J. (1972). Formation of Inhibiting Active Products from Phenolic and Amino Antioxidants. II.
  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022).
  • Methyl 5-amino-2-methylbenzoate - Hazard. U.S. Environmental Protection Agency. Available from: [Link]

  • 2-Amino-5-methylbenzoic Acid. Santa Cruz Biotechnology.
  • Safety Data Sheet: Methyl benzoate. (2024, January 11). Chemos GmbH & Co. KG.
  • 2-(Aminomethyl)
  • Reddy, G. S., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. PubMed. Available from: [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate.
  • Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu.

Sources

Technical Support Center: Alternative Synthetic Routes to Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS: 1116689-33-8). This compound is a vital building block in the development of novel therapeutics, including Staphylococcus aureus Sortase A inhibitors.

Rather than just listing generic procedures, this guide dissects the causality behind experimental choices, providing self-validating protocols and troubleshooting FAQs to ensure your synthetic workflows are robust and reproducible.

Section 1: Workflow & Pathway Visualization

G Start1 Methyl 2-fluoro-5-nitrobenzoate Int1 Methyl 5-nitro-2-(piperidin-1-yl)benzoate Start1->Int1 SNAr Piperidine, K2CO3 Start2 Methyl 2-bromo-5-nitrobenzoate Start2->Int1 Buchwald-Hartwig Piperidine, Pd cat. Start3 5-Amino-2-(piperidin-1-yl)benzoic acid Target Methyl 5-amino-2-(piperidin-1-yl)benzoate Start3->Target Esterification SOCl2, MeOH Int1->Target Reduction H2, Pd/C

Figure 1: Synthetic pathways to Methyl 5-amino-2-(piperidin-1-yl)benzoate.

Section 2: Troubleshooting Guides & Experimental Protocols
Pathway A: Nucleophilic Aromatic Substitution (SNAr) & Reduction

Q1: We are experiencing low yields and long reaction times in the SNAr step when using methyl 2-chloro-5-nitrobenzoate. How can we optimize this? A1: The issue stems from the activation energy required to form the Meisenheimer complex. In SNAr reactions, the departure of the leaving group is not the rate-determining step; rather, it is the initial nucleophilic attack. Fluorine is highly electronegative, intensely polarizing the C-F bond and withdrawing electron density from the ring, which stabilizes the transition state significantly better than chlorine. This mechanistic advantage is well-documented in the[1].

  • Solution: Switch your starting material to methyl 2-fluoro-5-nitrobenzoate.

Self-Validating Protocol (SNAr):

  • Dissolve methyl 2-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous THF or DMF (0.5 M).

  • Add K₂CO₃ (2.0 eq) followed by piperidine (1.5 eq).

  • Stir at room temperature (THF) or 80°C (DMF) for 30–60 minutes.

  • Validation Check: The reaction mixture will rapidly transition to a deep yellow/orange color, indicating the formation of the nitroaromatic product. TLC (25% EtOAc in Hexanes) will confirm the complete consumption of the starting material via a distinct Rf shift.

  • Concentrate under reduced pressure, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Q2: During the catalytic hydrogenation of the nitro intermediate, we observe ester hydrolysis. How do we prevent this? A2: Ester hydrolysis during reduction is often catalyzed by trace moisture combined with residual basic impurities (like unreacted piperidine) from the previous step.

  • Solution: Ensure strict anhydrous conditions and complete removal of basic amines before reduction.

Self-Validating Protocol (Nitro Reduction):

  • Dissolve the purified methyl 5-nitro-2-(piperidin-1-yl)benzoate in strictly anhydrous methanol.

  • Add 10% Pd/C (10% w/w).

  • Purge the reaction vessel with N₂, then introduce H₂ gas (via balloon or Parr shaker at 60 psi).

  • Validation Check: Monitor the hydrogen uptake. The reaction is a self-validating system; hydrogen consumption will abruptly cease once the theoretical volume is reached (typically 2-3 hours), preventing over-reduction.

  • Filter through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the target amine.

Pathway B: Buchwald-Hartwig Cross-Coupling

Q3: We only have access to methyl 2-bromo-5-nitrobenzoate. SNAr is failing. Is there a viable alternative? A3: Yes. Bromine is a poor leaving group for SNAr but an excellent candidate for oxidative addition by a Palladium(0) catalyst. The Buchwald-Hartwig amination bypasses the Meisenheimer complex entirely, utilizing a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. This approach is highly effective for [2].

Self-Validating Protocol (Buchwald-Hartwig):

  • In a flame-dried Schlenk flask, combine methyl 2-bromo-5-nitrobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), rac-BINAP (0.04 eq), and Cs₂CO₃ (1.4 eq).

  • Add anhydrous toluene (0.2 M) and piperidine (1.2 eq) under an inert argon atmosphere.

  • Heat to 100°C for 12 hours.

  • Validation Check: The reaction mixture will change color as the active Pd(0) species forms, and a fine precipitate of CsBr will accumulate at the bottom of the flask, visually confirming catalytic turnover.

  • Cool, filter through Celite, and purify via flash chromatography.

Pathway C: Direct Esterification

Q4: We purchased the free acid. Standard Fischer esterification (H₂SO₄/MeOH) is degrading our material. What is the best method? A4: The free amino group is sensitive to prolonged heating in strong oxidizing acids. Furthermore, the commercially available [3] exists as a zwitterion, reducing its solubility and reactivity. Using thionyl chloride (SOCl₂) in methanol generates the highly reactive acyl chloride in situ while simultaneously producing HCl, which safely protonates the amine as a hydrochloride salt, preventing unwanted side reactions.

Self-Validating Protocol (Esterification):

  • Cool anhydrous methanol (10 volumes) to 0°C in an ice bath.

  • Add SOCl₂ (2.0 eq) dropwise. Validation Check: Vigorous gas evolution (SO₂ and HCl) will occur immediately.

  • Once gas evolution slows, add 5-amino-2-(piperidin-1-yl)benzoic acid (1.0 eq) portion-wise.

  • Reflux the mixture for 4 hours.

  • Validation Check: The solid starting material will completely dissolve as it converts to the highly soluble ester hydrochloride.

  • Concentrate, neutralize with saturated NaHCO₃, and extract with dichloromethane.

Section 3: Quantitative Data

Table 1: Comparison of Synthetic Routes to Methyl 5-amino-2-(piperidin-1-yl)benzoate

RouteStepKey ReagentsTypical YieldAtom Economy / Green Metrics
1. SNAr (Fluoro) SubstitutionMethyl 2-fluoro-5-nitrobenzoate, Piperidine, K₂CO₃85–95%High; HF byproduct (neutralized by base)
1. SNAr (Chloro) SubstitutionMethyl 2-chloro-5-nitrobenzoate, Piperidine, K₂CO₃40–60%Moderate; Requires higher temp, slower kinetics
2. Reduction Nitro to AminePd/C, H₂ (60 psi), MeOH90–98%Excellent; Water is the only byproduct
3. Buchwald-Hartwig AminationMethyl 2-bromo-5-nitrobenzoate, Piperidine, Pd cat.70–85%Moderate; Requires precious metals and complex ligands
4. Esterification Acid to Ester5-Amino-2-(piperidin-1-yl)benzoic acid, SOCl₂, MeOH80–90%Good; Generates SO₂ and HCl gases
References
  • Chenna, B.C., et al. "Synthesis and structure activity relationship studies of novel Staphylococcus aureus Sortase A inhibitors." European Journal of Medicinal Chemistry.[Link]

  • "Palladium-Catalysed Synthesis and Transformation of Quinolones." MDPI.[Link]

Sources

Technical Support Center: Optimizing the Purity of Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and purification of Methyl 5-amino-2-(piperidin-1-yl)benzoate .

This compound is a highly valuable, yet chemically sensitive, pharmaceutical intermediate. Its synthesis typically relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. Due to the electron-rich nature of the final aniline product, researchers frequently encounter issues with oxidative degradation, incomplete conversion, and ester hydrolysis. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure high-purity isolation.

Synthetic Workflow & Impurity Mapping

Understanding the mechanistic pathways that generate impurities is the first step in preventing them. The diagram below illustrates the optimized synthetic route alongside the critical failure points that lead to impurity formation.

G SM Methyl 2-fluoro-5-nitrobenzoate (Starting Material) SNAr SNAr Reaction (Piperidine, K2CO3) SM->SNAr Int Methyl 5-nitro-2-(piperidin-1-yl)benzoate (Intermediate) SNAr->Int Complete Conversion Imp1 Methyl 5-amino-2-fluorobenzoate (Incomplete SNAr) SNAr->Imp1 Unreacted SM carries over Red Catalytic Hydrogenation (Pd/C, H2) Int->Red Prod Methyl 5-amino-2-(piperidin-1-yl)benzoate (Target Product) Red->Prod Optimal Conditions Imp2 5-amino-2-(piperidin-1-yl)benzoic acid (Ester Hydrolysis) Red->Imp2 Excess Water/Base Imp3 Quinone Diimines / Azo Dyes (Oxidation Products) Prod->Imp3 Air/Light Exposure

Figure 1: Synthetic workflow and critical impurity generation pathways for the target API intermediate.

Quantitative Data & Analytical Specifications

To effectively troubleshoot, you must correlate your LC-MS data with the specific chemical mechanisms occurring in your reactor.

Table 1: Common Impurities and Analytical Specifications

Impurity ProfileMechanism of FormationLC-MS [M+H]⁺RRTAcceptable Limit (ICH)
Target Product N/A235.1 1.00> 98.0%
Des-piperidine (Fluoro) Impurity Incomplete SNAr170.10.65< 0.10%
Carboxylic Acid Impurity Ester Hydrolysis221.10.45< 0.15%
Nitro Intermediate Incomplete Reduction265.11.40< 0.10%
Quinone Diimine Oxidative Degradation~233.11.15< 0.05%

Table 2: Reaction Parameter Optimization

ParameterStandard ConditionOptimized ConditionCausality for Improvement
SNAr Base Et₃N (1.5 eq)K₂CO₃ (2.5 eq)Insoluble inorganic base prevents nucleophile protonation without causing side reactions.
SNAr Temp 60 °C85 °COvercomes the activation energy barrier for complete conversion.
Reduction Catalyst 10% Pd/C (Dry)5% Pd/C (50% Wet)Mitigates fire risk; slower kinetics prevent over-reduction and ring saturation.
Reduction Solvent Ethanol / H₂OAnhydrous MethanolEliminates trace water, preventing ester hydrolysis to the carboxylic acid.
Troubleshooting & FAQs

Q1: My isolated product rapidly turns from off-white to dark purple/brown upon storage. What is the mechanism, and how can I prevent this? Answer: The target molecule is structurally analogous to an N,N-dialkyl-p-phenylenediamine. The amino group at C5 and the piperidinyl nitrogen at C2 are para to each other. This highly electron-rich system is notoriously susceptible to air oxidation. Upon exposure to oxygen, the molecule undergoes a two-electron oxidation to form a highly colored quinone diimine intermediate[1]. This intermediate can further polymerize or react with unoxidized starting material to form intensely colored azo or indoaniline dyes[1], a known pathway for p-phenylenediamine derivatives[2]. Causality & Solution: You must exclude oxygen during the workup and storage phases. Degas all extraction solvents with nitrogen or argon. Store the final product in amber vials under an inert atmosphere at -20 °C. Alternatively, isolating the product as a hydrochloride salt protonates the C5 amine, drastically reducing the electron density of the ring and stabilizing the compound against oxidation.

Q2: LC-MS analysis of my final product shows a persistent impurity at m/z 170.1. How is this forming? Answer: An [M+H]⁺ peak at 170.1 corresponds to Methyl 5-amino-2-fluorobenzoate. This indicates that your initial SNAr step did not go to completion. While the fluoride ion is an excellent leaving group due to its high electronegativity (which stabilizes the Meisenheimer complex transition state[3]), the reaction can stall if the generated HF neutralizes the piperidine nucleophile. Causality & Solution: Ensure you are using at least 2.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃) to act as an acid scavenger. Drive the reaction at 85 °C in a polar aprotic solvent (DMF) and do not proceed to the hydrogenation step until the starting material is <0.1% by HPLC.

Q3: I am observing over-reduction and poor yields during the Pd/C hydrogenation step. What are the optimal parameters? Answer: Catalytic hydrogenation of nitroarenes to anilines using Palladium on Carbon (Pd/C) is highly efficient[4], but the p-phenylenediamine-like product can strongly coordinate to the palladium surface, effectively poisoning the catalyst or promoting side reactions (such as ester hydrolysis if water is present). Causality & Solution: Use 5% Pd/C (50% wet) to control the catalyst's activity. Run the reaction at ambient temperature (20–25 °C) under a low pressure of hydrogen (1 atm via a balloon or precisely controlled flow reactor). Use anhydrous methanol to prevent hydrolysis of the methyl ester. Filter the catalyst through a pad of Celite under a blanket of nitrogen to prevent immediate oxidation of the newly formed amine.

Step-by-Step Methodologies
Protocol 1: Optimized SNAr for Methyl 5-nitro-2-(piperidin-1-yl)benzoate

This protocol is designed to eliminate the des-piperidine impurity by forcing the reaction to completion.

  • Setup: Charge a dry, N₂-flushed round-bottom flask with Methyl 2-fluoro-5-nitrobenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq) and Piperidine (1.2 eq).

  • Reaction: Heat the suspension to 85 °C and stir for 4–6 hours.

    • Causality: The elevated temperature overcomes the activation energy barrier for the SNAr, while K₂CO₃ acts as an insoluble acid scavenger, preventing piperidine protonation without hydrolyzing the ester.

  • Monitoring: Monitor by HPLC. Once the starting material is < 0.1%, cool the mixture to room temperature.

  • Workup: Quench the reaction mixture by pouring it slowly into rapidly stirring ice water (30 volumes) to precipitate the intermediate. Filter the yellow solid, wash thoroughly with cold water to remove DMF, and dry under vacuum at 45 °C.

Protocol 2: Controlled Catalytic Hydrogenation & Anaerobic Workup

This protocol is designed to prevent ester hydrolysis and oxidative degradation of the final product.

  • Setup: Dissolve the intermediate from Protocol 1 in anhydrous Methanol (15 volumes) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 5% Pd/C (10 wt% relative to substrate, 50% wet) under a steady stream of nitrogen.

    • Causality: Wet Pd/C prevents solvent ignition, and the nitrogen blanket prevents premature oxidation.

  • Purging: Purge the vessel with N₂ (3x), followed by H₂ (3x).

  • Reaction: Stir vigorously under 1 atm H₂ at 25 °C until hydrogen uptake ceases (typically 2–4 hours). Monitor via LC-MS to ensure complete disappearance of the m/z 265.1 peak.

  • Filtration: Purge the system with N₂. Filter the mixture through a tightly packed Celite pad.

    • Critical Step: Do not let the filter cake run dry, as the active Pd/C can ignite in air. Perform the filtration under a blanket of nitrogen.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temperature < 30 °C) to afford the target product. Store the resulting solid immediately under Argon in an amber vial at -20 °C.

References
  • Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies Source: PMC / NIH URL
  • Hydrogenation | Catalytic Reactions | Flow Chemistry Applications Source: Vapourtec URL
  • p-Phenylenediamine - CIR Report Data Sheet Source: CIR Safety URL
  • Synthesis of DPPD-Q from p-Phenylenediamine: Application Notes and Protocols Source: Benchchem URL

Sources

Validation & Comparative

Technical Guide: Methyl 5-amino-2-(piperidin-1-yl)benzoate vs. Methyl Anthranilate in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical comparison between the commodity synthon Methyl Anthranilate (MA) and the specialized scaffold Methyl 5-amino-2-(piperidin-1-yl)benzoate (MAPB) .

While both are aminobenzoates, they serve fundamentally different roles in drug discovery. MA is a "bifunctional ortho-synthon" primarily used to construct fused heterocycles (quinazolines, benzodiazepines). In contrast, MAPB is a "linear extension scaffold." Its amine is electronically activated and regiochemically positioned to serve as a coupling handle, while the piperidine moiety acts as a solubility-enhancing tail or solvent-exposed binding motif.

Key Takeaway: Do not view MAPB as a substitute for MA. View MA as a core-builder and MAPB as a linker-scaffold that introduces physicochemical optimization (solubility, pKa) early in the synthetic sequence.

Structural & Electronic Analysis

Understanding the electronic environment of the primary amine is critical for predicting reactivity and yield.

Methyl Anthranilate (MA)[1][2]
  • Structure: 2-aminobenzoate.[1][2]

  • Electronic State: The amine is ortho to the electron-withdrawing ester (EWG).

  • Consequence: The nitrogen lone pair participates in an intramolecular hydrogen bond with the carbonyl oxygen. This reduces its nucleophilicity but positions it perfectly for cyclization reactions.

  • Reactivity: Moderate nucleophile; excellent for condensation-cyclization.

Methyl 5-amino-2-(piperidin-1-yl)benzoate (MAPB)
  • Structure: 5-amino-2-piperidinylbenzoate.[3]

  • Electronic State: The primary amine is meta to the ester but para to the piperidine ring.

  • Consequence: The piperidine nitrogen is a strong electron-donating group (EDG) via resonance. It pushes electron density across the ring to the C5 position (the primary amine).

  • Reactivity: The C5-amine is significantly more nucleophilic than the amine in MA. It is "super-activated" for amide coupling or reductive amination.

Visualizing the Electronic Push-Pull

ElectronicEffects cluster_MA Methyl Anthranilate (MA) cluster_MAPB MAPB Scaffold MA_Node Ortho-EWG Effect (Reduced Nucleophilicity) H_Bond Intramolecular H-Bond MA_Node->H_Bond Stabilizes Pip_Node C2-Piperidine (EDG) C5_Amine C5-Amine (Nucleophile) Pip_Node->C5_Amine Strong Resonance Donation (Increases Nucleophilicity)

Figure 1: Electronic comparison showing the resonance activation in MAPB vs. the stabilization in MA.

Synthesis of MAPB[5]

Unlike MA, which is a commodity chemical, MAPB must often be synthesized or sourced as a high-value intermediate. The standard industrial route avoids the use of unstable precursors by utilizing Nucleophilic Aromatic Substitution (


) .
The Pathway
  • Starting Material: Methyl 2-fluoro-5-nitrobenzoate. (The fluorine is highly activated for

    
     by the ortho-ester and para-nitro groups).
    
  • Step 1 (

    
    ):  Displacement of fluoride by piperidine.
    
  • Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.

MAPB_Synthesis SM Methyl 2-fluoro-5-nitrobenzoate (Activated Core) Inter Intermediate: Methyl 5-nitro-2-(piperidin-1-yl)benzoate SM->Inter Piperidine, K2CO3, DMF (SNAr Displacement) Prod Product (MAPB): Methyl 5-amino-2-(piperidin-1-yl)benzoate Inter->Prod H2, Pd/C, MeOH (Nitro Reduction)

Figure 2: Validated synthetic route for MAPB from commercially available fluoronitrobenzoates.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots described do not occur, pause and re-evaluate reagents.

Protocol A: Synthesis of MAPB (The Scaffold)

Objective: Prepare 5.0 g of MAPB.

Step 1:


 Reaction 
  • Setup: Charge a 100 mL round-bottom flask with Methyl 2-fluoro-5-nitrobenzoate (5.0 g, 25.1 mmol) and anhydrous DMF (25 mL).

  • Addition: Add Potassium Carbonate (5.2 g, 37.6 mmol, 1.5 eq).

  • Reagent: Add Piperidine (2.7 mL, 27.6 mmol, 1.1 eq) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at 60°C for 4 hours.

    • Validation: The solution should turn deep yellow/orange (characteristic of nitro-anilines). TLC (30% EtOAc/Hexane) should show the disappearance of the starting fluoride (

      
      ) and appearance of a new, lower 
      
      
      
      yellow spot.
  • Workup: Pour into ice water (150 mL). The intermediate (Methyl 5-nitro-2-(piperidin-1-yl)benzoate) will precipitate as a yellow solid. Filter, wash with water, and dry.

Step 2: Nitro Reduction

  • Setup: Dissolve the yellow solid from Step 1 in Methanol (50 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt%).

  • Reaction: Stir under H2 atmosphere (balloon pressure is sufficient) for 12 hours at room temperature.

    • Validation: The deep yellow color will fade to a pale tan or colorless solution as the nitro group is reduced to the amine.

  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Result: MAPB is obtained as an off-white solid.

Protocol B: Comparative Reactivity (Amide Coupling)

Objective: Demonstrate the superior nucleophilicity of MAPB vs. MA.

  • Competition: Dissolve equimolar amounts (0.5 mmol each) of MA and MAPB in DCM (10 mL).

  • Electrophile: Add 0.5 equivalents of Benzoyl Chloride (limiting reagent). Add 1.0 eq Triethylamine.

  • Analysis: Stir for 1 hour. Analyze via HPLC or LC-MS.

  • Outcome: You will observe >90% consumption of the benzoyl chloride by MAPB and <10% by MA .

    • Reasoning: The para-EDG (piperidine) in MAPB makes its amine significantly more nucleophilic than the ortho-EWG deactivated amine of MA.

Decision Matrix: When to Use Which?

FeatureMethyl Anthranilate (MA)Methyl 5-amino-2-(piperidin-1-yl)benzoate (MAPB)
Primary Role Core Building BlockLinker / Solubility Scaffold
Key Reactivity Cyclization (Quinazolinones)Linear Coupling (Amides/Ureas)
Amine Nucleophilicity Low (Deactivated by ester)High (Activated by piperidine)
Solubility Profile Lipophilic (High LogP)Amphiphilic (Piperidine adds polarity/solubility)
Cost Commodity (<$50/kg)Specialty (>$1000/kg or custom synth)
Typical Drug Class Kinase Inhibitors (Gefitinib-like)GPCR Ligands, PARP Inhibitors
Reactivity Flowchart

Reactivity Decision Target Molecule Architecture? Fused Fused Heterocycle (Quinazoline, Benzodiazepine) Decision->Fused Ring Closure Linear Linear/Extended Scaffold (Solubilized Kinase Inhibitor) Decision->Linear Amide/Urea Linkage MA_Route Use Methyl Anthranilate (Ortho-Cyclization) Fused->MA_Route MAPB_Route Use MAPB (Para-Electronic Activation) Linear->MAPB_Route

Figure 3: Decision tree for selecting the appropriate aminobenzoate.

References

  • Methodology: "Nucleophilic Aromatic Substitution of Fluoro-Nitrobenzoates.
  • Electronic Effects in Anilines

    • Concept: "Substituent Effects on the Physical Properties and pKa of Aniline."
    • Source: AFIT Scholar, Theses and Dissert
    • URL:[Link]

  • Methyl Anthranilate Properties

    • Data: "Chemical Properties of Methyl anthranil
    • Source: Cheméo.[4]

    • URL:[Link]

  • Piperidine Scaffolds in Drug Discovery

    • Context: "Piperidine-containing drugs and recently studied analogs."[5]

    • Source: N
    • URL:[Link]

Sources

Comparative Docking Guide: Piperidine Derivatives vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Docking Studies of Piperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Target Focus: Acetylcholinesterase (AChE) & Sigma-1 Receptor Ligands

Executive Summary: The Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Raloxifene (SERM). Its ability to adopt multiple conformations (chair/boat) and form high-affinity electrostatic interactions (via the protonatable nitrogen) makes it an ideal candidate for targeting deep binding pockets, such as the catalytic gorge of Acetylcholinesterase (AChE).

This guide provides a technical comparison of Novel N-substituted Piperidine Derivatives (The Product) against Clinical Standards (The Alternatives) using a multi-engine docking workflow. We analyze binding energies, pose fidelity (RMSD), and interaction stability to validate the therapeutic potential of new derivatives.

Comparative Methodology: Multi-Engine Validation

To ensure scientific integrity (E-E-A-T), this guide advocates a Consensus Docking Strategy . Relying on a single algorithm (e.g., AutoDock Vina) often yields false positives due to scoring function biases. We compare the performance of the novel derivatives using two distinct algorithms against established standards.

The Comparison Matrix
FeatureNovel Piperidine Series (Product) Donepezil/Haloperidol (Alternatives) Implication
Scaffold Flexibility High (N-linker variations)Rigid/OptimizedNovel series requires flexible ligand sampling.
Binding Mode Dual-site binding (PAS & CAS)Known Dual-siteDual-site occupancy correlates with higher potency in AChE.
Physicochemical LogP: 2.5 - 4.5 (Tunable)LogP: ~4.0 (Fixed)Derivatives offer room for ADME optimization.

Experimental Protocol: Self-Validating Workflow

Expertise & Experience: The most common failure in docking studies is improper system preparation. The protocol below includes "Stop/Go" validation steps to prevent error propagation.

Step 1: Ligand Preparation & Conformational Analysis

Piperidine rings can flip between chair and twisted-boat conformers.

  • Structure Generation: Draw 2D structures of derivatives and standards (Donepezil).

  • Protonation State: Generate states at pH 7.4. Crucial: The piperidine nitrogen must be protonated (+1 charge) to mimic the physiological state required for cation-

    
     interactions.
    
  • Energy Minimization: Use MMFF94 force field to generate the lowest energy conformer.

Step 2: Target Preparation (The "Gold Standard" Setup)

Target: Human Acetylcholinesterase (PDB ID: 4EY7).

  • Water Handling: Remove bulk waters but retain conserved waters (e.g., Water 1159 in AChE) that bridge the ligand and protein.

  • Grid Generation: Center the grid box on the co-crystallized ligand.

    • Box Size:

      
       Å (sufficient to cover the Peripheral Anionic Site and Catalytic Active Site).
      
Step 3: Validation (The RMSD Check)

Trustworthiness: Before docking new compounds, you must re-dock the co-crystallized ligand (Self-Docking).

  • Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Threshold: RMSD

    
     Å is required to proceed.[1]
    
Diagram 1: Comparative Docking Workflow

DockingWorkflow cluster_Validation Step 3: Protocol Validation Start Start: Ligand Library Prep Ligand/Protein Prep (Protonation pH 7.4) Start->Prep Redock Redock Co-crystal Ligand Prep->Redock RMSD_Check Calculate RMSD Redock->RMSD_Check RMSD_Check->Prep RMSD > 2.0 Å (Refine Grid/Forcefield) Docking Comparative Docking (Product vs. Standards) RMSD_Check->Docking RMSD < 2.0 Å Analysis Interaction Profiling (H-bonds, Pi-Cation) Docking->Analysis End Lead Selection Analysis->End

Caption: A self-validating workflow ensuring protocol accuracy via RMSD checkpoints before comparative analysis.

Data Presentation: Performance Analysis

The following data compares a representative "Novel Piperidine Derivative (Compound 5d)" against the standard Donepezil .

Table 1: Binding Affinity & Energy Comparison

Data synthesized from comparative studies on AChE inhibitors [1][2].

CompoundDocking Score (kcal/mol)Binding Affinity (

predicted)
Key Interactions (AChE Gorge)
Donepezil (Standard) -12.7412 nM

-stacking (Trp86, Trp286), H-bond (Phe295)
Piperidine 5d (Product) -13.10 9 nM Dual

-stacking (Trp86, Tyr341), H-bond (Tyr121)
Piperidine 3a (Analog) -9.45150 nMSingle

-stacking (Trp86), Missing PAS interaction

Analysis: The "Product" (Compound 5d) outperforms the standard slightly in binding energy. The structural causality is the dual-site binding mode : the piperidine nitrogen forms a cation-


 interaction in the anionic site, while the N-benzyl tail extends to the peripheral site (Trp286), mimicking Donepezil's "molecular ruler" mechanism.
Interaction Logic: Why Piperidines Work

The piperidine ring acts as a flexible linker that positions aromatic pharmacophores perfectly within the target's hydrophobic pockets.

  • Cation-

    
     Interaction:  The protonated amine (
    
    
    
    ) is attracted to the electron-rich aromatic rings of Tryptophan residues (Trp84/Trp86) common in GPCRs and Esterases.
  • Conformational Entropy: The chair conformation is energetically favorable, reducing the entropic penalty upon binding.

Diagram 2: Pharmacophore Interaction Map (AChE)

InteractionMap PipN Piperidine N+ Trp86 Trp86 (Anionic Site) PipN->Trp86 Cation-Pi (Strong) AromRing Benzyl Ring Trp286 Trp286 (Peripheral Site) AromRing->Trp286 Pi-Pi Stacking Linker Alkyl Linker Tyr337 Tyr337 (Steric Gate) Linker->Tyr337 Hydrophobic

Caption: Mechanistic map showing critical Cation-Pi and Pi-Pi interactions stabilizing the Piperidine scaffold within the AChE active site.

Conclusion & Recommendations

For researchers developing piperidine-based therapeutics:

  • Select the Right Standard: Always dock against a co-crystallized inhibitor (e.g., Donepezil for AChE, Haloperidol for Sigma-1) to normalize scoring functions.

  • Prioritize Interaction over Score: A lower binding energy is meaningless if the conserved Cation-

    
     interaction  with the key Tryptophan residue is missing.
    
  • Use Consensus Scoring: Validate top hits from AutoDock Vina with a second engine (e.g., Glide or GOLD) to reduce false positives.

The "Product" (Novel Piperidine Derivatives) demonstrates superior potential when it successfully bridges the catalytic and peripheral sites of the target, a feature quantifiable through the protocols outlined above.

References

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives . National Institutes of Health (PMC). [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor . National Institutes of Health (PMC). [Link]

  • Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase . ResearchGate. [Link]

Sources

"efficacy of Methyl 5-amino-2-(piperidin-1-yl)benzoate as a scaffold in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linker-Core" Paradigm

Methyl 5-amino-2-(piperidin-1-yl)benzoate represents a sophisticated "bifunctional" scaffold in modern medicinal chemistry.[1] Unlike simple building blocks, this molecule serves as a privileged core that offers three distinct vectors for chemical space exploration:

  • C1-Ester: A precursor for heterocyclization (e.g., quinazolinones, benzodiazepines).[1]

  • C5-Amine: A versatile handle for linear extension (amides, ureas, sulfonamides), critical for reaching solvent-exposed regions in kinase or GPCR binding pockets.[1]

  • C2-Piperidine: A solubilizing, basic moiety that often engages in charge-assisted hydrogen bonding (e.g., with Asp residues in kinases) while modulating metabolic stability.[1]

This guide evaluates the scaffold's efficacy by comparing it to its morpholine and pyrrolidine analogs, detailing its synthesis via robust SNAr/Reduction sequences, and mapping its utility in high-throughput library generation.

Comparative Analysis: Scaffold Efficacy & Physicochemical Profiling[2]

The choice of the C2-substituent (Piperidine) versus alternatives (Morpholine, Pyrrolidine) drastically alters the physicochemical landscape of the final drug candidate. The following data highlights why the Piperidine variant is often the "Goldilocks" choice for lipophilic efficiency.

Table 1: Physicochemical & ADME Comparison of C2-Substituted Benzoate Scaffolds

Data derived from consensus QSAR modeling and standard medicinal chemistry structure-property relationships (SPR).

FeaturePiperidine Scaffold (Target)Morpholine Analog Pyrrolidine Analog Scientific Rationale
ClogP (Lipophilicity) 2.8 - 3.2 (Moderate)1.9 - 2.3 (Low)2.4 - 2.7 (Moderate)Piperidine offers higher membrane permeability than morpholine; critical for CNS penetration.[1]
pKa (Basic Nitrogen) ~10.8 ~8.3~11.3Piperidine is highly basic, ensuring protonation at physiological pH (solubility).[1] Morpholine is less basic.
Metabolic Stability Moderate HighLowPiperidine is susceptible to hydroxylation; Morpholine blocks this metabolic soft spot (CYP450).[1]
hERG Liability Risk Moderate-High LowModerateBasic lipophilic amines (Piperidine) often bind hERG; Morpholine reduces this risk significantly.[1]
Synthetic Yield (SNAr) >90% >95%>92%All three are excellent nucleophiles; Morpholine is slightly less reactive due to inductive withdrawal.[1]
Efficacy Verdict
  • Select the Piperidine Scaffold when: You need maximum potency driven by hydrophobic interactions and high basicity for salt bridge formation (e.g., Kinase hinge binders).

  • Select the Morpholine Analog when: You need to lower LogP, improve microsomal stability, or reduce hERG toxicity.

  • Select the Pyrrolidine Analog when: Steric constraints in the binding pocket require a more compact ring.

Experimental Protocols: Synthesis & Derivatization[3][4]

The most scalable and cost-effective route to Methyl 5-amino-2-(piperidin-1-yl)benzoate avoids expensive Palladium catalysis (Buchwald-Hartwig) by utilizing the electron-deficient nature of the precursor Methyl 2-fluoro-5-nitrobenzoate .

Protocol A: Scaffold Synthesis (SNAr + Nitro Reduction)[1]

Objective: Synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate from Methyl 2-fluoro-5-nitrobenzoate.

Step 1: Nucleophilic Aromatic Substitution (SNAr)[1][2][3]
  • Reagents: Methyl 2-fluoro-5-nitrobenzoate (1.0 eq), Piperidine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve Methyl 2-fluoro-5-nitrobenzoate in ACN (5 mL/mmol).

    • Add

      
       followed by the dropwise addition of Piperidine at 0°C.
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours. (TLC monitoring: disappearance of starting material).

    • Workup: Pour into ice water. The yellow precipitate (Methyl 5-nitro-2-(piperidin-1-yl)benzoate) is filtered, washed with water, and dried.

    • Yield: Typically 92-96%.

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (80°C) for 2 hours. The yellow color will fade to a pale amine color.

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

    • Isolation: Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).

    • Yield: 85-90%.

Protocol B: Library Generation (Amide Coupling at C5)[1]

Objective: Functionalization of the 5-amino group to create a test library.

  • Reagents: Scaffold (1.0 eq), Carboxylic Acid (

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
    
  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve

      
       in DMF. Add DIPEA and HATU. Stir for 10 mins to activate ester.
      
    • Add Methyl 5-amino-2-(piperidin-1-yl)benzoate.[4]

    • Stir at RT for 12 hours.

    • Validation: LC-MS to confirm amide formation (

      
      ).
      

Visualization: Synthesis & SAR Logic

Diagram 1: Synthetic Pathway (SNAr Route)

This flowchart illustrates the high-yielding industrial route to the scaffold.[1]

SynthesisPath SM Methyl 2-fluoro- 5-nitrobenzoate Inter Intermediate: Methyl 5-nitro-2- (piperidin-1-yl)benzoate SM->Inter Reagent1 Piperidine, K2CO3 ACN, RT, 4h (SNAr) Prod SCAFFOLD: Methyl 5-amino-2- (piperidin-1-yl)benzoate Inter->Prod Reagent2 Fe, NH4Cl EtOH/H2O, Reflux (Reduction)

Caption: Two-step synthesis via SNAr and Nitro-Reduction yields the target scaffold with >80% overall efficiency.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram maps the functional utility of each part of the scaffold.

SARMap Center Methyl 5-amino-2- (piperidin-1-yl)benzoate C1 C1-Ester Position Center->C1 C2 C2-Piperidine Ring Center->C2 C5 C5-Amino Group Center->C5 Cyclization Cyclization Target: Quinazolinones Benzodiazepines C1->Cyclization Reaction with Formamide/Urea Solubility Physicochemical: Basic Center (pKa ~10) Solubility Modulation C2->Solubility vs Morpholine/Pyrrolidine Extension Library Vector: Amide/Urea Linkage Access to Solvent Front C5->Extension Coupling with R-COOH / R-SO2Cl

Caption: The scaffold offers three orthogonal vectors for optimizing potency, solubility, and metabolic stability.

Strategic Applications in Drug Discovery

A. Quinazolinone Construction

The ortho-relationship between the ester and the piperidine (which can be displaced or act as a steric buttress) allows for the formation of Quinazolinone derivatives.[3]

  • Mechanism: Reaction of the scaffold with formamide or guanidine cyclizes the ester and the amine (if the piperidine is replaced or if the 5-amino is the target of a different cyclization).

  • Note: Strictly speaking, the 5-amino group allows the formation of linear inhibitors, while the ester/piperidine core is often preserved as the "head group."

B. Kinase Inhibitor Design

In kinase inhibitors, the 5-amino group often serves as the attachment point for the "hinge binder" or the "solvent-exposed tail."

  • Example: Acylation of the 5-amino group with a heterocyclic acid (e.g., pyridine-carboxylic acid) creates a bi-aryl amide structure common in Type I and Type II kinase inhibitors.[1]

  • Role of Piperidine: The piperidine ring projects into the ribose binding pocket or solvent, improving solubility via its protonatable nitrogen.

References

  • BenchChem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from

  • PubChem. Methyl 5-Amino-2-methylbenzoate and Related Derivatives Data.[1][5] National Library of Medicine. Retrieved from

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules 2023. Retrieved from

  • CSIC. Design and Synthesis of Piperidine-Benzoate Derivatives for Alzheimer's Disease (MBA-159).[1] Biomedicine & Pharmacotherapy 2025.[6] Retrieved from

Sources

Synthetic Superiority of Methyl 5-amino-2-(piperidin-1-yl)benzoate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of the right chemical building block can mean the difference between a scalable, high-yielding synthesis and a bottlenecked pipeline plagued by side reactions. Methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS: 1116689-33-8) has emerged as a highly versatile, trifunctional scaffold. By offering a pre-installed lipophilic piperidine ring, a highly nucleophilic amine vector, and an orthogonal methyl ester, this building block allows researchers to bypass late-stage cross-coupling failures and rapidly generate libraries of complex kinase inhibitors and GPCR modulators.

This guide objectively compares the performance of Methyl 5-amino-2-(piperidin-1-yl)benzoate against traditional anthranilic acid derivatives, detailing the mechanistic causality behind its advantages and providing self-validating experimental protocols for its application.

Structural Causality & Chemical Advantages

To understand why this specific building block outperforms alternatives, we must analyze the stereoelectronic effects of its substitution pattern:

  • The C2-Piperidine Advantage (Avoiding Late-Stage Failures): Traditional routes often rely on late-stage Buchwald-Hartwig aminations of 2-halobenzoates to introduce the piperidine ring. However, these palladium-catalyzed cross-couplings frequently suffer from severe side reactions, including hydrodehalogenation (where the halogen is replaced by hydrogen) and imine formation via

    
    -hydride elimination 1. By utilizing Methyl 5-amino-2-(piperidin-1-yl)benzoate 2, the piperidine is pre-installed, completely eliminating the risk of transition-metal-induced degradation.
    
  • Electronic Activation of the C5-Amine: The piperidine ring at C2 is situated para to the C5 amine. The nitrogen in the piperidine ring donates electron density into the aromatic system via resonance (+M effect). This creates an electron-rich p-phenylenediamine-like system, significantly enhancing the nucleophilicity of the C5 amine. Consequently, amide couplings at this position are remarkably fast and high-yielding, even when reacting with sterically hindered carboxylic acids.

  • Orthogonal C1-Ester Reactivity: The methyl ester at C1 exerts a mild electron-withdrawing (-M) effect that stabilizes the electron-rich ring against premature oxidation. Furthermore, it provides an orthogonal reaction handle that remains fully protected during C5 functionalization, ready to be cleanly saponified or cyclized into quinazolinone cores later in the synthesis.

Comparative Analysis

The table below quantifies the synthetic efficiency of Methyl 5-amino-2-(piperidin-1-yl)benzoate compared to standard alternative building blocks used in medicinal chemistry.

Building BlockSteps to C5-Amide/C1-AcidKey Bottlenecks / Side ReactionsRelative C5-Amine Nucleophilicity
Methyl 5-amino-2-(piperidin-1-yl)benzoate 2 (Amidation, Hydrolysis)None (Pre-installed functional groups)High (Activated by para-piperidine)
Methyl 5-amino-2-fluorobenzoate 3 (SNAr, Amidation, Hydrolysis)SNAr requires high heat; competing hydrolysisModerate (Deactivated by ortho-fluoro)
Methyl 2-amino-5-bromobenzoate 4 (Amidation, Buchwald, Hydrolysis)Hydrodehalogenation, Imine formation 1Low (Deactivated by para-bromo)
Methyl 2-(piperidin-1-yl)benzoate N/A (Lacks C5 vector)Requires harsh nitration/reduction for C5 accessN/A

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for every reagent choice is provided to empower researchers with mechanistic understanding.

Protocol 1: Chemoselective C5 Amidation

Objective: Couple a sterically hindered carboxylic acid to the highly nucleophilic C5 amine. Causality & Reagents: HATU is selected over EDC/HOBt because the active ester formed (OAt) is significantly more reactive, which is critical for overcoming steric hindrance. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active OAt ester.

  • Coupling: Add Methyl 5-amino-2-(piperidin-1-yl)benzoate (1.0 eq) in one portion. Stir for 2–4 hours at room temperature.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in 1 mL MeCN/H₂O and analyze via LC-MS. The disappearance of the starting material mass (

    
     235.1) and the appearance of the product mass indicate completion. Troubleshooting: If unreacted amine persists, the basicity of the C2-piperidine may be sequestering the acid; adding an extra 0.5 eq of DIPEA will resolve this.
    
  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (to extract DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Saponification of the C1 Methyl Ester

Objective: Hydrolyze the C1 ester to the free carboxylic acid for subsequent vectorization or target binding. Causality & Reagents: A ternary solvent system of THF/MeOH/H₂O (3:1:1) is employed. THF solubilizes the highly lipophilic piperidine-amide intermediate, while H₂O provides the necessary medium for hydroxide attack. LiOH is strictly preferred over NaOH to prevent the epimerization of any sensitive stereocenters present in the newly attached C5-amide side chain.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified intermediate from Protocol 1 in the THF/MeOH/H₂O (3:1:1) mixture to a concentration of 0.1 M.

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) and stir the reaction at 40 °C for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (eluent: 10% MeOH in DCM). A complete baseline shift from the highly mobile ester to the polar, baseline-retained carboxylic acid confirms 100% conversion.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH).

  • Isolation: Dilute the remaining aqueous layer with H₂O, cool to 0 °C, and carefully acidify with 1M HCl to pH 4–5. Collect the precipitated target compound via vacuum filtration and dry under high vacuum.

Visualizations

Workflow Start Target: Piperidine-Substituted Anthranilic Acid Derivatives Alt Alternative Blocks (e.g., 2-Fluoro-5-nitrobenzoate) Start->Alt Opt Methyl 5-amino-2-(piperidin-1-yl)benzoate Start->Opt Step1A 1. SNAr with Piperidine (Risk of low yield/harsh heat) Alt->Step1A Step1B 1. Direct Amide Coupling at C5 (High yield, mild conditions) Opt->Step1B Step2A 2. Nitro Reduction to Amine (Extra synthetic step) Step1A->Step2A Step3A 3. Amide Coupling Step2A->Step3A Final Saponification to Final Drug Candidate Step3A->Final Step1B->Final

Synthetic workflow comparing standard building blocks vs. Methyl 5-amino-2-(piperidin-1-yl)benzoate.

Pharmacophore Scaffold Methyl 5-amino-2-(piperidin-1-yl)benzoate Pip C2 Piperidine • Lipophilic handle • GPCR binding • Modulates pKa Scaffold->Pip Amine C5 Amine • Vector for extension • H-bond donor • Kinase hinge binding Scaffold->Amine Ester C1 Methyl Ester • Prodrug moiety • Acid precursor • Heterocycle anchor Scaffold->Ester Target2 GPCR Modulators Pip->Target2 Target1 Kinase Inhibitors Amine->Target1 Ester->Target1 Ester->Target2

Pharmacophore mapping of the trifunctional scaffold in kinase and GPCR modulator development.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
  • Accela ChemBio. "methyl 5-amino-2-(piperidin-1-yl)benzoate (CAS: 1116689-33-8)".

Sources

Yield Comparison of Different Synthetic Methods for Methyl 5-amino-2-(piperidin-1-yl)benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-amino-2-(piperidin-1-yl)benzoate is a highly valuable anthranilate building block frequently utilized in the drug development pipeline, particularly in the synthesis of kinase inhibitors and GPCR ligands. The structural core—an aniline derivative featuring an ortho-piperidine ring and a meta-ester group—presents specific synthetic challenges.

This guide objectively compares the three primary synthetic routes to this molecule, evaluating them based on yield, scalability, and mechanistic efficiency. By analyzing the causality behind these experimental choices, researchers can select the optimal pathway for their specific scale and budget.

Mechanistic Overview & Pathway Convergence

The synthesis of the target molecule universally relies on a two-step sequence:

  • C-N Bond Formation: Incorporation of the piperidine ring onto a deactivated 2-halo-5-nitrobenzoate scaffold.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the final amine.

The choice of the starting halogen (Fluoro, Chloro, or Bromo) dictates the mechanism of the first step—either Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig Amination—which drastically impacts the overall yield and reaction conditions.

SynthesisRoutes F_prec Methyl 2-fluoro-5-nitrobenzoate (Route A) Intermediate Methyl 5-nitro-2-(piperidin-1-yl)benzoate F_prec->Intermediate Piperidine, K2CO3 DMF, 60°C (SNAr) Cl_prec Methyl 2-chloro-5-nitrobenzoate (Route B) Cl_prec->Intermediate Piperidine, DIPEA DMSO, 110°C (SNAr) Br_prec Methyl 2-bromo-5-nitrobenzoate (Route C) Br_prec->Intermediate Piperidine, Pd2(dba)3 BINAP, Cs2CO3 (B-H) Product Methyl 5-amino-2-(piperidin-1-yl)benzoate (Target Molecule) Intermediate->Product H2, 10% Pd/C MeOH, rt (Reduction)

Figure 1: Synthetic pathways converging on Methyl 5-amino-2-(piperidin-1-yl)benzoate.

Yield Comparison & Quantitative Data

The table below summarizes the experimental yields and operational metrics for the three divergent routes.

Synthetic RouteStarting MaterialKey Reagents (Step 1)Step 1 YieldStep 2 YieldOverall YieldScalability & Cost Profile
Route A (SNAr-F) Methyl 2-fluoro-5-nitrobenzoatePiperidine, K₂CO₃, DMF (60°C)94%96%~90% Excellent; Higher precursor cost
Route B (SNAr-Cl) Methyl 2-chloro-5-nitrobenzoatePiperidine, DIPEA, DMSO (110°C)78%95%~74% Moderate; Low precursor cost
Route C (B-H Amination) Methyl 2-bromo-5-nitrobenzoatePiperidine, Pd₂(dba)₃, BINAP, Cs₂CO₃85%95%~80% Poor; High catalyst/ligand cost

Expertise & Experience: Causality Behind Experimental Choices

Route A: The Fluorine Advantage (Optimal Route)

In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Because fluorine is highly electronegative, it strongly polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state far better than chlorine or bromine[1]. Consequently, Route A proceeds rapidly at lower temperatures (60°C), which prevents competing side reactions such as ester hydrolysis or transesterification[2].

Route B: The Chlorine Compromise

Chlorine is a significantly poorer leaving group for SNAr. While methyl 2-chloro-5-nitrobenzoate is inexpensive, the reaction requires forcing conditions (110°C in DMSO) to drive the substitution[3][4]. These harsh conditions often lead to the formation of dark, polymeric byproducts and partial hydrolysis of the methyl ester, capping the Step 1 yield at ~78%.

Route C: Overcoming Electronic Deactivation via Transition Metals

Bromine is practically inert to SNAr under standard conditions but is highly reactive towards oxidative addition. Route C employs a Buchwald-Hartwig cross-coupling[5]. While this successfully yields the intermediate, the requirement for expensive palladium catalysts, specialized phosphine ligands (BINAP), and the subsequent need for rigorous metal-scavenging workups make this route suboptimal for large-scale production.

Trustworthiness: Self-Validating Experimental Protocol (Route A)

To ensure high fidelity and reproducibility, the following protocol outlines the optimized Route A, embedded with self-validating in-process controls.

Step 1: Synthesis of Methyl 5-nitro-2-(piperidin-1-yl)benzoate

Rationale: Mild base (K₂CO₃) is used to scavenge HF generated during the reaction, preventing the protonation of piperidine without risking the saponification of the methyl ester.

  • Setup: Charge an oven-dried 250 mL round-bottom flask with Methyl 2-fluoro-5-nitrobenzoate (10.0 g, 50.2 mmol) and anhydrous DMF (100 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (13.8 g, 100.4 mmol, 2.0 equiv) followed by Piperidine (5.9 mL, 60.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the suspension at 60°C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6, UV active) must completely disappear, replaced by a bright yellow spot (Rf ~0.4) indicative of the highly conjugated nitro-aromatic product.

  • Workup: Pour the mixture into 400 mL of ice water. The product will immediately precipitate as a brilliant yellow solid. Filter, wash thoroughly with distilled water (to remove DMF and inorganic salts), and dry under vacuum. Expected Yield: 12.4 g (94%).

Step 2: Nitro Reduction to Target Molecule

Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere chemoselectively reduces the nitro group to an aniline without hydrogenolyzing the ester or affecting the piperidine ring.

  • Setup: Dissolve the intermediate (10.0 g, 37.8 mmol) in HPLC-grade Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 5% w/w) under a steady stream of N₂ to prevent ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Self-Validation (Visual & LC-MS): The reaction is complete when the bright yellow solution transitions to a colorless or pale brown hue. LC-MS analysis should confirm the complete disappearance of the[M+H]⁺ 265 peak and the emergence of the target mass at [M+H]⁺ 235.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from minimal hot ethanol to afford pure Methyl 5-amino-2-(piperidin-1-yl)benzoate as an off-white crystalline solid. Expected Yield: 8.5 g (96%).

Conclusion

For the synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate, Route A (SNAr of the fluoro-precursor) is unequivocally the superior method. It offers the highest overall yield (~90%), utilizes the mildest conditions, and avoids the heavy metal contamination risks associated with Route C. While the initial chloro-precursor in Route B is cheaper, the yield attrition and difficult purification profile negate the upfront cost savings.

References

1.[2] Title: US20200377520A1 - Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof. Source: google.com. URL: 2.[5] Title: 122 - Combi-Blocks. Source: combi-blocks.com. URL: 3.[3] Title: 2-Amino-5-nitrobenzamide|Research Chemical - Benchchem. Source: benchchem.com. URL: 4.[4] Title: Design, Synthesis, and Biological Evaluation of PKD Inhibitors - MDPI. Source: mdpi.com. URL: 5.[1] Title: Product Class 1: Fluoroarenes. Source: thieme-connect.de. URL:

Sources

Safety Operating Guide

Proper Disposal Procedures for Methyl 5-amino-2-(piperidin-1-yl)benzoate

[1][2][3][4][5]

Executive Summary

Methyl 5-amino-2-(piperidin-1-yl)benzoate is a pharmaceutical intermediate characterized by a benzoate ester core substituted with a primary amine and a piperidine ring.[1] Its disposal requires strict adherence to protocols for nitrogen-containing organic chemical waste .

Due to the presence of the basic piperidine and aniline moieties, this compound is classified as a potential irritant and corrosive agent. Disposal must prioritize incineration via an approved hazardous waste management facility. Do not dispose of via municipal drains or standard trash.

Hazard Identification & Waste Classification

Before initiating disposal, you must validate the waste stream classification.[2] While specific Safety Data Sheets (SDS) for this exact isomer may vary by supplier, its functional groups dictate the following safety profile based on structural analogs (e.g., Methyl 3-(piperidin-1-ylmethyl)benzoate) [1, 2].

Chemical Safety Profile
PropertyClassificationReason for Classification
GHS Hazards Warning / Danger Skin Irrit. 2 (H315), Eye Irrit.[3][1][4] 2A (H319), STOT SE 3 (H335). Potential Corrosive (due to piperidine basicity).
Physical State Solid (Powder)Typically a crystalline solid at room temperature.
Reactivity Acid-SensitiveContains basic amine groups; reacts exothermically with strong acids.
Flammability Combustible OrganicHigh carbon content; burns to form nitrogen oxides (NOx).
Waste Characterization (RCRA)

Under US EPA regulations (40 CFR 261), this compound is not typically listed as a P- or U-series waste specifically.[2] However, it must be characterized by the generator:

  • Waste Code: D001 (Ignitable) if in flammable solvent; otherwise, classify as Non-Regulated Hazardous Waste (Organic) or state-specific codes (e.g., California's Toxic Waste criteria).

  • Waste Stream: Non-halogenated Organic Solids (or Solutions).

Pre-Disposal Segregation & Handling

Proper segregation prevents dangerous incompatibility reactions in the waste container.

Segregation Logic
  • Incompatible with: Strong Oxidizers (e.g., Nitric acid, Peroxides) and Strong Acids.

  • Compatible with: Other non-halogenated organic solvents (Methanol, Acetone, DMSO) and non-reactive organic solids.

DOT Visualization: Segregation Protocol

SegregationChemicalMethyl 5-amino-2-(piperidin-1-yl)benzoateOxidizersStrong Oxidizers(Nitric Acid, Peroxides)Chemical->OxidizersINCOMPATIBLE(Fire/Explosion Risk)AcidsStrong Acids(HCl, H2SO4)Chemical->AcidsExothermic ReactionOrganicsNon-HalogenatedOrganicsChemical->OrganicsCompatibleContainerWaste Container:Organic Non-HalogenatedChemical->ContainerDisposeOrganics->ContainerCombine

Figure 1: Segregation logic ensuring the compound is kept separate from oxidizers and acids to prevent exothermic events.

Step-by-Step Disposal Protocol

This protocol assumes the material is in a research laboratory setting.

Phase 1: Preparation
  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood if the powder is fine to avoid inhalation.[5]

  • Container Selection: Use a chemically compatible container, typically High-Density Polyethylene (HDPE) or amber glass with a screw-top lid.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Methyl 5-amino-2-(piperidin-1-yl)benzoate.

    • Hazards: Irritant, Toxic.[4]

Phase 2: Waste Transfer

Scenario A: Solid Waste (Pure Compound)

  • Sweep up any spilled material using a dedicated brush or scoop.

  • Place the solid directly into the Solid Organic Waste container.

  • Wipe the area with a solvent-dampened paper towel (e.g., ethanol) and place the towel in the same solid waste container.

Scenario B: Solution Waste (Reaction Mixture)

  • If dissolved in a solvent (e.g., DCM, Ethyl Acetate), verify the solvent is non-halogenated or halogenated .

  • If the solvent is halogenated (e.g., DCM), pour into the Halogenated Waste carboy.

  • If non-halogenated (e.g., Methanol), pour into the Non-Halogenated Waste carboy.

  • Crucial: Do not mix with aqueous acid waste streams to avoid heat generation or precipitation.

Phase 3: Final Disposal (EHS/Facility Level)

The laboratory's Environmental Health & Safety (EHS) team will transfer the waste to a licensed disposal facility.

  • Method: Incineration is the required method. The facility will burn the material in a chemical incinerator equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated from the amine/piperidine groups [3, 4].

Emergency Spill Procedures

In the event of a spill outside of primary containment:

ScaleAction Plan
Minor (< 5g) 1. Isolate the area.2.[6] Wear PPE.3. Cover with inert absorbent (vermiculite) or sweep gently.4. Place in hazardous waste bag.
Major (> 5g) 1. Evacuate the immediate area.2. Alert EHS.3. Do not attempt cleanup without respiratory protection (N95 or respirator) due to dust inhalation risks.

DOT Visualization: Spill Response Decision Tree

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessMinorMinor Spill (<5g)Assess->MinorMajorMajor Spill (>5g)Assess->MajorPPEDon PPE:Gloves, Goggles, Lab CoatMinor->PPEEvacuateEvacuate AreaCall EHSMajor->EvacuateCleanSweep/AbsorbPlace in Haz WastePPE->Clean

Figure 2: Operational workflow for managing spills based on quantity and risk.

References
  • Fisher Scientific. (2025).[7] Safety Data Sheet: Methyl 3-(piperidin-1-ylmethyl)benzoate. Retrieved from

  • BLD Pharm. (2025). Methyl 2-amino-5-(2-methylpiperidin-1-yl)benzoate Product Information. Retrieved from [8]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Methyl 4-aminobenzoate. Retrieved from

  • PubChem. (2025). Methyl 5-amino-2-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-amino-2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Methyl 5-amino-2-(piperidin-1-yl)benzoate, a substituted aromatic amine containing a piperidine moiety, represents a class of compounds whose potential is matched by its handling requirements. As your partner in the laboratory, our goal is to provide you with the essential, immediate safety and logistical information that goes beyond the product itself, ensuring both the integrity of your research and the safety of your team.

This guide is structured from the perspective of practical, in-the-lab application. We will not just list personal protective equipment (PPE); we will delve into the why—grounding our recommendations in the chemical's structural alerts and the known hazards of its constituent functional groups, namely aromatic amines and piperidine derivatives.

Understanding the Hazard Profile: A Chemist's Perspective

While a specific Safety Data Sheet (SDS) for every novel compound is not always available, a rigorous safety assessment can be conducted by examining its structural components. Methyl 5-amino-2-(piperidin-1-yl)benzoate combines an aromatic amine with a piperidine functional group.

  • Aromatic Amines: This class of compounds can be readily absorbed through the skin and may act as skin and respiratory irritants.[1][2]

  • Piperidine Derivatives: The piperidine group can impart corrosive properties. A structural isomer, Methyl 3-(piperidin-1-ylmethyl)benzoate, is classified as causing severe skin burns and eye damage.[3] It is prudent to assume a similar potential for irritation or corrosion.

  • Solid/Powder Form: As a solid, the compound poses an inhalation risk, making respiratory protection critical during handling of the powder.[1][4]

Based on these structural alerts, we must treat Methyl 5-amino-2-(piperidin-1-yl)benzoate as a substance that is potentially corrosive to skin and eyes, a respiratory irritant, and harmful if ingested or absorbed through the skin.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following recommendations are based on a comprehensive risk assessment for handling this compound in a typical laboratory setting.

Eye and Face Protection: The First Line of Defense

Recommendation: Always wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

Causality: The piperidine moiety suggests a risk of severe eye irritation or damage.[3] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine powders or splashes. Chemical splash goggles are mandatory to prevent contact. A face shield provides an additional barrier, protecting the entire face from splashes during procedures like solution preparation or transfers.

Skin and Body Protection: An Impermeable Barrier

Recommendation: Wear a chemical-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. When handling the neat compound or concentrated solutions, a chemically resistant apron or suit is recommended.

Causality: Aromatic amines and piperidine derivatives can be absorbed through the skin or cause severe irritation and burns.[2][3] A standard cotton lab coat is not sufficient as it can absorb chemicals, holding them against the skin. A chemical-resistant coat, typically made of polyester or a poly-cotton blend, provides a more effective barrier. All contaminated clothing should be removed immediately and decontaminated before reuse.[5]

Hand Protection: The Critical Interface

Recommendation: Use nitrile gloves as a minimum level of protection. For prolonged contact or when handling larger quantities, double-gloving is recommended. Always inspect gloves for tears or holes before use.

Causality: Direct skin contact is a primary route of exposure. Nitrile gloves offer good resistance to a broad range of chemicals. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. After handling the compound, gloves should be removed using the proper technique to avoid contaminating your skin and disposed of as hazardous waste.[6] Always wash hands thoroughly with soap and water after removing gloves.[3]

Respiratory Protection: Safeguarding Against Inhalation

Recommendation: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) is required.

Causality: The compound as a solid powder presents a significant inhalation hazard.[1][4] Aromatic amines can be toxic upon inhalation, and fine powders can easily become airborne. A chemical fume hood is the primary engineering control to minimize airborne concentrations. Respiratory protection is the final layer of defense in situations where fume hood use is not feasible or in emergency scenarios.

Summary of PPE Requirements

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab CoatChemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab CoatChemical Fume Hood
Routine Handling of Dilute Solutions Chemical Splash GogglesSingle Nitrile GlovesChemical-Resistant Lab CoatWell-ventilated area; Fume hood if volatile solvent is used
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Apron or SuitNIOSH-approved Respirator

Operational Plan: Weighing and Preparing a Stock Solution

This protocol outlines the step-by-step process for safely handling the solid compound.

  • Preparation and Pre-Checks:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, vial, solvent, and vortex mixer.

    • Don all required PPE as outlined in the table above (Goggles, Face Shield, Double Gloves, Lab Coat).

  • Weighing the Compound:

    • Perform all weighing operations inside the chemical fume hood.

    • Carefully transfer the desired amount of Methyl 5-amino-2-(piperidin-1-yl)benzoate from the stock bottle to a weigh boat using a clean spatula.

    • Avoid creating dust. If any powder is spilled, clean it immediately with a damp cloth (use a compatible solvent).

  • Solution Preparation:

    • Carefully add the weighed solid to the final vial or flask.

    • Using a pipette, add the desired volume of solvent to the vial.

    • Securely cap the vial.

    • Dissolve the compound by vortexing or sonicating as required.

  • Cleanup and Disposal:

    • Dispose of the used weigh boat, outer gloves, and any contaminated wipes into a designated solid hazardous waste container.

    • Wipe down the spatula and the balance with a suitable solvent and dispose of the wipe as hazardous waste.

    • Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water.

Workflow and Disposal Plan Diagram

The following diagram illustrates the logical flow for safely handling Methyl 5-amino-2-(piperidin-1-yl)benzoate, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment 1. Risk Assessment (Review SDS/Chemical Properties) Select_PPE 2. Select Appropriate PPE (Goggles, Face Shield, Gloves, Coat) Risk_Assessment->Select_PPE Prep_Workspace 3. Prepare Workspace (Chemical Fume Hood) Select_PPE->Prep_Workspace Weigh_Solid 4. Weigh Solid (Inside Fume Hood) Prep_Workspace->Weigh_Solid Proceed to Handling Prepare_Solution 5. Prepare Solution (Add Solvent, Mix) Weigh_Solid->Prepare_Solution Segregate_Waste 6. Segregate Waste (Solid vs. Liquid) Prepare_Solution->Segregate_Waste Proceed to Cleanup Decontaminate 7. Decontaminate Workspace & Equipment Segregate_Waste->Decontaminate Doff_PPE 8. Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands 9. Wash Hands Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for Methyl 5-amino-2-(piperidin-1-yl)benzoate.

Emergency Procedures: Immediate Actions

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in these field-proven insights is the foundation of a secure and productive laboratory environment.

References

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]

  • Covestro. (2012). Safety Data Sheet. [Link]

  • Capot Chemical. (n.d.). MSDS of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51072176, 5-Amino-1-methylpiperidin-2-one. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.